nutlin-3B
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[(4R,5S)-4,5-bis(4-chlorophenyl)-2-(4-methoxy-2-propan-2-yloxyphenyl)-4,5-dihydroimidazole-1-carbonyl]piperazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30Cl2N4O4/c1-18(2)40-25-16-23(39-3)12-13-24(25)29-34-27(19-4-8-21(31)9-5-19)28(20-6-10-22(32)11-7-20)36(29)30(38)35-15-14-33-26(37)17-35/h4-13,16,18,27-28H,14-15,17H2,1-3H3,(H,33,37)/t27-,28+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDUHCSBCVGXTJM-IZLXSDGUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)OC)C2=NC(C(N2C(=O)N3CCNC(=O)C3)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=C(C=CC(=C1)OC)C2=N[C@@H]([C@@H](N2C(=O)N3CCNC(=O)C3)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30Cl2N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20217890, DTXSID3044330 | |
| Record name | Nutlin-3b | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20217890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Nutlin 3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3044330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
581.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
548472-68-0, 675576-97-3 | |
| Record name | Nutlin 3 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=548472-68-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nutlin-3b | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0675576973 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nutlin-3b | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20217890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Nutlin 3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3044330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NUTLIN-3B | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FJA1772CVW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Inactive Enantiomer: A Deep Dive into the Mechanism of Action of Nutlin-3b
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the quest for targeted cancer therapeutics, the p53 tumor suppressor pathway has emerged as a critical focal point. The interaction between p53 and its primary negative regulator, the E3 ubiquitin ligase MDM2, is a key mechanism for controlling p53's potent tumor-suppressing functions. Small-molecule inhibitors that disrupt this interaction, such as the nutlins, have shown significant promise. This technical guide provides an in-depth exploration of Nutlin-3b, the inactive enantiomer of the potent MDM2 inhibitor Nutlin-3a. Understanding the mechanism of this compound's inaction is crucial for its appropriate use as a negative control in experimental settings and for elucidating the specific effects of MDM2 inhibition.
Core Mechanism of Action: Stereospecificity and Reduced Binding Affinity
Nutlin-3 is a racemic mixture of two enantiomers: Nutlin-3a and this compound. The biological activity of Nutlin-3 resides almost exclusively in the (-)-enantiomer, Nutlin-3a.[1] In contrast, the (+)-enantiomer, this compound, is considered the inactive form.[2] The fundamental basis for this difference lies in the stereospecificity of the interaction between the nutlin molecule and the p53-binding pocket of MDM2.
The three-dimensional structure of the MDM2 protein contains a deep hydrophobic cleft into which the transactivation domain of p53 binds. Nutlin-3a effectively mimics key residues of p53, allowing it to fit snugly into this pocket and disrupt the p53-MDM2 interaction. This compound, due to its different spatial arrangement, exhibits a significantly lower binding affinity for MDM2.[1][2] This reduced affinity is the primary reason for its lack of biological activity.
Quantitative Analysis of this compound Activity
The profound difference in biological activity between Nutlin-3a and this compound is starkly illustrated by their respective half-maximal inhibitory concentrations (IC50).
| Compound | Target | Assay | IC50 (µM) | Cell Line(s) | Reference(s) |
| This compound | p53/MDM2 Interaction | Biochemical | 13.6 | N/A | [3] |
| Nutlin-3a | p53/MDM2 Interaction | Biochemical | ~0.09 | N/A | [4] |
| Nutlin-3a | Cell Viability | Cell-based | 22.13 ± 0.85 | MDA-MB-231 | [3] |
| Nutlin-3a | Cell Viability | Cell-based | 27.69 ± 3.48 | MDA-MB-436 | [3] |
| Nutlin-3a | Cell Viability | Cell-based | 21.77 ± 4.27 | MDA-MB-468 | [3] |
Impact on the p53 Signaling Pathway
Due to its inability to effectively bind and inhibit MDM2, this compound does not trigger the downstream events characteristic of p53 activation.
p53 Stabilization
Treatment of cells with Nutlin-3a leads to the accumulation of p53 protein. In stark contrast, this compound does not induce p53 stabilization.[2] Western blot analyses consistently show that while Nutlin-3a treatment results in a robust increase in p53 protein levels, treatment with this compound does not lead to any significant change in p53 expression compared to untreated or vehicle-treated controls.[2]
Cell Cycle Progression and Apoptosis
A key consequence of p53 activation is the induction of cell cycle arrest and/or apoptosis. As expected, this compound fails to elicit these cellular responses. Flow cytometry-based cell cycle analysis reveals that Nutlin-3a treatment leads to a significant arrest in the G1 and G2/M phases of the cell cycle, a hallmark of p53 activation. Conversely, cells treated with this compound exhibit a cell cycle profile that is indistinguishable from that of untreated cells.[5]
Similarly, assays for apoptosis, such as Annexin V staining, demonstrate a significant increase in programmed cell death following Nutlin-3a treatment in p53 wild-type cancer cells. In contrast, this compound does not induce apoptosis above baseline levels.[1]
| Cellular Process | Nutlin-3a Effect | This compound Effect | Reference(s) |
| p53 Stabilization | Significant Increase | No significant change | [2] |
| Cell Cycle Arrest | Induction of G1 and G2/M arrest | No effect | [5] |
| Apoptosis | Induction | No induction | [1] |
Signaling Pathway Diagram
Caption: Differential effects of Nutlin-3a and this compound on the p53 pathway.
Experimental Protocols
Western Blot for p53 and p21 Stabilization
Objective: To assess the levels of p53 and its downstream target p21 following treatment with Nutlin-3a and this compound.
Methodology:
-
Cell Culture and Treatment: Plate p53 wild-type cancer cells (e.g., HCT116, MCF7) at an appropriate density. After 24 hours, treat cells with DMSO (vehicle control), Nutlin-3a (e.g., 10 µM), or this compound (e.g., 10 µM) for the desired time points (e.g., 8, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p53 (e.g., 1:1000 dilution) and p21 (e.g., 1:1000 dilution) overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantification: Densitometry analysis of the bands can be performed using software such as ImageJ to quantify the relative protein expression levels.
Flow Cytometry for Cell Cycle Analysis
Objective: To determine the effect of Nutlin-3a and this compound on cell cycle distribution.
Methodology:
-
Cell Culture and Treatment: Seed cells and treat with DMSO, Nutlin-3a, or this compound as described for the Western blot protocol.
-
Cell Harvesting: At the end of the treatment period, harvest both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with PBS.
-
Fixation: Resuspend the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to model the DNA content histograms and determine the percentage of cells in each phase.
Co-Immunoprecipitation (Co-IP) for MDM2-p53 Interaction
Objective: To assess the ability of Nutlin-3a and this compound to disrupt the interaction between MDM2 and p53.
Methodology:
-
Cell Culture and Treatment: Grow cells to a high confluence and treat with DMSO, Nutlin-3a, or this compound for a short duration (e.g., 4-6 hours) to observe the direct effect on the protein-protein interaction.
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer (e.g., buffer containing 1% Triton X-100 or NP-40) with protease and phosphatase inhibitors.
-
Pre-clearing: Incubate the cell lysates with protein A/G agarose beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysates with an antibody against either p53 or MDM2 overnight at 4°C with gentle rotation. Add fresh protein A/G agarose beads and incubate for another 2-4 hours.
-
Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.
-
Elution and Western Blotting: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluted proteins by Western blotting using antibodies against both p53 and MDM2. A decrease in the co-precipitated protein in the Nutlin-3a treated sample compared to the control and this compound treated samples indicates disruption of the interaction.
Experimental Workflow Diagram
Caption: A typical workflow for confirming the inactivity of this compound.
Conclusion
This compound serves as an indispensable tool in the study of the p53-MDM2 axis. Its lack of significant biological activity, stemming from a stereochemically unfavorable interaction with the MDM2 pocket, provides a robust negative control for its active counterpart, Nutlin-3a. This allows researchers to confidently attribute the observed cellular effects of Nutlin-3a, such as p53 stabilization, cell cycle arrest, and apoptosis, to the specific inhibition of the MDM2-p53 interaction. The detailed protocols and workflow provided in this guide offer a comprehensive framework for utilizing this compound effectively in research and drug development settings.
References
- 1. Inhibition of p53-murine double minute 2 interaction by nutlin-3A stabilizes p53 and induces cell cycle arrest and apoptosis in Hodgkin lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nutlin-3a Activates p53 to Both Down-regulate Inhibitor of Growth 2 and Up-regulate mir-34a, mir-34b, and mir-34c Expression, and Induce Senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological Inhibition of MDM2 Induces Apoptosis in p53-Mutated Triple-Negative Breast Cancer [mdpi.com]
- 4. How To Design a Successful p53-MDM2/X Interaction Inhibitor: A Thorough Overview Based on Crystal Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Chemical Structure and Properties of Nutlin-3b
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of nutlin-3b. It is intended for researchers, scientists, and professionals involved in drug discovery and development who are interested in the MDM2-p53 signaling pathway and the application of nutlin compounds as chemical probes. This document summarizes key quantitative data in structured tables, offers detailed experimental methodologies for relevant assays, and includes visualizations of pertinent signaling pathways and experimental workflows.
Chemical Structure and Stereochemistry
This compound is one of the four stereoisomers of nutlin-3, a potent inhibitor of the MDM2-p53 interaction. Chemically, it is the (+)-(4R,5S)-enantiomer.[1] This stereochemical configuration is crucial as it dictates the molecule's binding affinity to the MDM2 protein. This compound is the less active enantiomer, also known as the distomer, while its counterpart, nutlin-3a [(-)-(4S,5R)-enantiomer], is the highly active eutomer.[1] The designations "a" and "b" correspond to their elution order during chiral purification of the racemic mixture.[2]
The core structure of this compound features a cis-imidazoline scaffold. The absolute stereochemistry is often inferred from the crystal structure of the analogous compound, nutlin-2, in complex with MDM2.[3]
Physicochemical and Pharmacokinetic Properties
A summary of the known physicochemical and pharmacokinetic properties of this compound is presented in the tables below. It is important to note that specific experimental data for this compound is limited in the literature. Therefore, some data is derived from studies on racemic nutlin-3 or nutlin-3a and should be interpreted with caution.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₃₀H₃₀Cl₂N₄O₄ | [4] |
| Molecular Weight | 581.49 g/mol | [4] |
| Appearance | Solid | [3] |
| Melting Point | Not Reported | - |
| Solubility | - DMSO: ≥ 100 mg/mL (171.97 mM) - Ethanol: 100 mg/mL | [5][6] |
| pKa | Not Reported | - |
| LogP (racemic nutlin-3) | 2.77 | [7] |
Pharmacokinetic Properties
Direct pharmacokinetic studies on this compound are scarce. The available data primarily focuses on nutlin-3a or the racemic mixture. It has been suggested that this compound may influence the pharmacokinetics of nutlin-3a when administered as a racemic mixture.[8]
| Property | Value | Source |
| Bioavailability | Not Reported for this compound. High for nutlin-3a. | [8] |
| Metabolism | Not specifically reported for this compound. | [4] |
| Excretion | Not Reported | - |
| Plasma Protein Binding | Not specifically reported for this compound. Nutlin-3a exhibits nonlinear binding to murine plasma proteins. | [8] |
| BCRP Inhibition | Potency similar to nutlin-3a in reversing Hoechst 33342 efflux. | [9] |
Mechanism of Action and Biological Activity
This compound is characterized as a weak inhibitor of the MDM2-p53 protein-protein interaction. Its primary use in research is as a negative control to elucidate the specific effects of its active enantiomer, nutlin-3a.[10]
Interaction with the MDM2-p53 Pathway
The tumor suppressor protein p53 is a critical regulator of the cell cycle and apoptosis. Murine double minute 2 (MDM2) is an E3 ubiquitin ligase that negatively regulates p53 by targeting it for proteasomal degradation. In many cancers with wild-type p53, MDM2 is overexpressed, leading to the suppression of p53's tumor-suppressive functions.
Nutlin-3a binds to the p53-binding pocket of MDM2, preventing the interaction between MDM2 and p53. This leads to the stabilization and activation of p53, resulting in cell cycle arrest and apoptosis in cancer cells with wild-type p53.
In contrast, this compound has a significantly lower affinity for MDM2. Its IC₅₀ for the inhibition of the MDM2-p53 interaction is approximately 13.6 µM, which is about 150 times higher than that of nutlin-3a.[6][7] Consequently, this compound does not effectively stabilize p53 or induce the downstream expression of p53 target genes such as p21 and MDM2 in cells with wild-type p53.[10]
p53-Independent Effects
Interestingly, this compound has been shown to exhibit p53-independent activity. Both nutlin-3a and this compound can inhibit the function of the ATP-binding cassette transporter G2 (ABCG2), also known as breast cancer resistance protein (BCRP).[9] This transporter is involved in multidrug resistance in cancer by effluxing various chemotherapeutic agents. The inhibitory effect of this compound on BCRP is comparable to that of nutlin-3a, suggesting that this activity is independent of the stereochemical configuration that dictates MDM2 binding.[9]
Signaling Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the differential effects of nutlin-3a and this compound on the MDM2-p53 signaling pathway and their common effect on BCRP.
Caption: Differential effects of Nutlin-3a and this compound on the MDM2-p53 pathway.
Caption: p53-independent inhibition of the BCRP transporter by Nutlin-3a and this compound.
Experimental Protocols
The following are generalized protocols for key experiments frequently cited in the study of nutlin compounds. These should be adapted and optimized for specific cell lines and experimental conditions.
Western Blotting for p53, MDM2, and p21
This protocol describes the detection of changes in protein levels of p53 and its downstream targets, MDM2 and p21, following treatment with this compound.
Workflow Diagram:
Caption: A generalized workflow for Western blotting.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., HCT116, U2OS) at an appropriate density and allow them to adhere overnight. Treat cells with this compound (e.g., 10 µM) or a vehicle control (e.g., DMSO) for the desired time (e.g., 24 hours). Include nutlin-3a as a positive control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli buffer and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p53, MDM2, p21, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
Cell Viability Assay (MTT/MTS)
This protocol measures the metabolic activity of cells as an indicator of cell viability after treatment with this compound.
Workflow Diagram:
Caption: A generalized workflow for MTT/MTS cell viability assays.
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic agent or nutlin-3a).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
Addition of MTT/MTS Reagent: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C to allow for the conversion of the tetrazolium salt to formazan.
-
Solubilization (for MTT assay only): If using MTT, add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value if applicable.
Co-Immunoprecipitation (Co-IP) of MDM2 and p53
This protocol is used to assess the in-cell interaction between MDM2 and p53 and to determine the inhibitory effect of nutlin compounds.
Workflow Diagram:
References
- 1. addi.ehu.eus [addi.ehu.eus]
- 2. mdpi.com [mdpi.com]
- 3. Small-molecule MDM2 antagonists reveal aberrant p53 signaling in cancer: Implications for therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacological activation of the p53 pathway by nutlin-3 exerts anti-tumoral effects in medulloblastomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reduced transcriptional activity in the p53 pathway of senescent cells revealed by the MDM2 antagonist nutlin-3 | Aging [aging-us.com]
- 7. researchgate.net [researchgate.net]
- 8. MDM2 Antagonist Nutlin-3a Reverses Mitoxantrone Resistance by Inhibiting Breast Cancer Resistance Protein Mediated Drug Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Nutlin-3a Activates p53 to Both Down-regulate Inhibitor of Growth 2 and Up-regulate mir-34a, mir-34b, and mir-34c Expression, and Induce Senescence - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Enigma: A Technical Guide to the p53-Independent Effects of Nutlin-3b in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the p53-independent effects of nutlin-3b, the inactive enantiomer of the potent MDM2 inhibitor, nutlin-3a. While primarily utilized as a negative control to delineate p53- and MDM2-dependent cellular responses, emerging evidence suggests that this compound is not entirely inert and may exert off-target, p53-independent effects in cancer cells. This document collates available quantitative data, details experimental protocols to investigate these phenomena, and visualizes the underlying signaling pathways.
Core Concept: Beyond a Negative Control
Nutlin-3a, the (-)-enantiomer, potently disrupts the p53-MDM2 interaction, leading to p53 stabilization and activation in wild-type (wt) p53 cancer cells.[1] Conversely, this compound, the (+)-enantiomer, exhibits a significantly lower affinity for MDM2, with an IC50 value approximately 150 to 200 times higher than that of nutlin-3a.[1][2] This substantial difference in potency has established this compound as an ideal negative control in experiments aiming to confirm that the observed effects of nutlin-3a are specifically mediated through the inhibition of the p53-MDM2 axis.[1] However, a nuanced review of the literature reveals instances of biological activity for this compound, particularly in cancer cells lacking functional p53, suggesting the existence of p53-independent mechanisms of action.
Quantitative Analysis of this compound's p53-Independent Activities
The following tables summarize the quantitative data available on the biological effects of this compound in cancer cell lines with mutant or null p53 status.
Table 1: Antiproliferative Activity of this compound in Mutant p53 Cancer Cell Lines
| Cell Line | Cancer Type | p53 Status | Compound | Concentration Range | Duration | Effect Observed | Reference |
| MDA-MB-435 | Melanoma | Mutant | This compound | 0-8 µM | 8 hours | Potent antiproliferative activity | [2] |
| SW480 | Colorectal Carcinoma | Mutant | This compound | 0-8 µM | 8 hours | Potent antiproliferative activity | [2] |
Table 2: Effect of this compound on P-glycoprotein (P-gp) Mediated Drug Efflux
| Cell Line | Cancer Type | p53 Status | Compound | Concentration | Duration | Effect Observed | Reference |
| UKF-NB-3rVCR10 | Neuroblastoma | Wild-type | This compound | 20 µM | 60 min | Interference with P-gp-mediated drug efflux | [2] |
Key p53-Independent Signaling Pathways and Mechanisms
While research specifically focused on this compound's independent effects is limited, several potential mechanisms can be inferred from studies on racemic nutlin-3 or from direct, albeit sparse, evidence for this compound.
Induction of a DNA Damage Response (DDR) - A Point of Contention
Several studies have reported that nutlin-3 can trigger a DNA Damage Response (DDR), characterized by the phosphorylation of key proteins such as ATM, CHK2, BRCA1, and H2AX (leading to the formation of γH2AX foci), in a manner independent of p53 and its role as an MDM2 antagonist.[3][4] This suggests that nutlin-3 may possess genotoxic properties.
However, a study that directly compared the enantiomers found that while the active nutlin-3a was capable of inducing γH2AX staining and p53 phosphorylation, the inactive enantiomer, This compound, was not .[5] This finding is critical as it suggests that the observed DDR effects may be specific to the active enantiomer and that this compound is not a DDR-triggering agent. Further investigation is warranted to resolve this discrepancy.
Figure 1: Contrasting effects of Nutlin-3a and this compound on the DNA Damage Response pathway.
Inhibition of P-glycoprotein (P-gp)
This compound has been shown to interfere with the function of P-glycoprotein (P-gp), a well-known ATP-binding cassette (ABC) transporter that contributes to multidrug resistance in cancer by actively effluxing chemotherapeutic agents from the cell.[2] This p53-independent effect could potentially be exploited to re-sensitize resistant tumors to conventional chemotherapy.
Figure 2: Proposed mechanism of this compound-mediated inhibition of P-glycoprotein drug efflux.
Detailed Experimental Protocols
The following protocols provide a framework for the investigation of this compound's p53-independent effects.
Protocol for Assessing Antiproliferative Effects in Mutant p53 Cell Lines
Objective: To determine the effect of this compound on the proliferation of cancer cells harboring mutant p53.
-
Cell Culture: Culture MDA-MB-435 or SW480 cells in their recommended growth medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Treatment: Prepare a stock solution of this compound in DMSO. On the day of the experiment, prepare serial dilutions of this compound in culture medium to achieve final concentrations ranging from 0.1 µM to 20 µM. The final DMSO concentration should not exceed 0.1%. Include a vehicle control (DMSO only).
-
Incubation: Replace the medium in the wells with the drug-containing medium and incubate for 8, 24, and 48 hours.
-
Viability Assay: Assess cell viability using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo®.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration and time point. Plot the data to determine the IC50 value.
Figure 3: Experimental workflow for assessing the antiproliferative effects of this compound.
Protocol for Comparative Analysis of DDR Induction by Nutlin-3a and this compound
Objective: To determine if this compound, in comparison to nutlin-3a, induces a DNA Damage Response in p53-null cancer cells.
-
Cell Culture: Culture p53-null cells (e.g., HCT116 p53-/-) in appropriate growth medium.
-
Treatment: Treat cells with 10 µM nutlin-3a, 10 µM this compound, a known genotoxic agent (e.g., 100 µM Etoposide) as a positive control, and a vehicle control (DMSO) for 1 to 4 hours.
-
Immunoblotting:
-
Lyse the cells and quantify protein concentration.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-H2AX (Ser139), total H2AX, phospho-ATM (Ser1981), and a loading control (e.g., β-actin).
-
Incubate with appropriate secondary antibodies and visualize using chemiluminescence.
-
-
Immunofluorescence for γH2AX Foci:
-
Grow cells on coverslips and treat as described in step 2.
-
Fix cells with 4% paraformaldehyde, permeabilize with 0.25% Triton X-100.
-
Block with 1% BSA and incubate with an antibody against phospho-H2AX (Ser139).
-
Incubate with a fluorescently-labeled secondary antibody.
-
Counterstain nuclei with DAPI and visualize using a fluorescence microscope.
-
-
Data Analysis: Quantify band intensities for immunoblotting and the number of γH2AX foci per cell for immunofluorescence. Compare the results across the different treatment groups.
Conclusion and Future Perspectives
While this compound is rightfully established as the inactive control for its potent enantiomer, nutlin-3a, the evidence, though limited, points towards a more complex pharmacological profile. The observed p53-independent antiproliferative activity in mutant p53 cell lines and the inhibition of P-gp-mediated drug efflux are notable exceptions to its perceived inertness.[2] The conflicting reports on its ability to induce a DNA damage response highlight the need for careful, comparative studies and caution against the indiscriminate use of the generic term "nutlin-3" when discussing specific molecular effects.[5]
For researchers in oncology and drug development, these p53-independent effects, particularly the inhibition of multidrug resistance pumps, may represent novel, albeit less potent, avenues for therapeutic intervention. Future research should focus on elucidating the precise molecular targets responsible for these off-target effects and exploring their potential for synthetic lethality in combination with other anticancer agents, especially in p53-compromised tumors. A thorough characterization of this compound's p53-independent activities will not only refine its use as a negative control but also potentially uncover new therapeutic strategies for challenging cancer subtypes.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A p53-independent role for the MDM2 antagonist Nutlin-3 in DNA damage response initiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A p53-independent role for the MDM2 antagonist Nutlin-3 in DNA damage response initiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DNA damage response to the Mdm2 inhibitor Nutlin-3 - PMC [pmc.ncbi.nlm.nih.gov]
discovery and development of nutlin-3b
An In-depth Technical Guide on the Discovery and Development of Nutlin-3b
Introduction
This compound is the inactive enantiomer of the potent cis-imidazoline analog, Nutlin-3.[1][2][3] While its counterpart, Nutlin-3a, is a well-characterized inhibitor of the p53-MDM2 interaction, this compound exhibits significantly lower affinity for MDM2 and consequently lacks the ability to stabilize wild-type p53 or modulate associated signaling pathways.[1] Its primary utility in research and drug development is as a negative control to validate the specific on-target effects of Nutlin-3a and other MDM2 inhibitors.[1][3] This guide provides a comprehensive technical overview of the discovery, mechanism of action, and experimental application of this compound.
Discovery and Mechanism of Action
The Nutlins were identified through a small molecule screen as inhibitors of the interaction between the tumor suppressor protein p53 and its negative regulator, MDM2.[4] Under normal cellular conditions, MDM2, an E3 ubiquitin ligase, binds to the N-terminal transactivation domain of p53, leading to its ubiquitination and subsequent proteasomal degradation. This keeps p53 levels low. In cells with wild-type p53, inhibition of the p53-MDM2 interaction by molecules like Nutlin-3a stabilizes p53, leading to the activation of downstream pathways that can induce cell cycle arrest, apoptosis, and senescence.[4][5][6]
Nutlin-3a effectively mimics the binding of p53 to MDM2, occupying the p53-binding pocket on the MDM2 protein.[4][6] In contrast, this compound, due to its stereochemistry, has a significantly reduced binding affinity for MDM2.[1][2][3] This stereospecific difference in binding is critical to its lack of biological activity related to the p53 pathway. Consequently, this compound does not effectively disrupt the p53-MDM2 interaction and fails to induce the accumulation of p53 or the expression of its target genes, such as p21 and MDM2 itself.[1][3][7]
Signaling Pathway
The following diagram illustrates the p53-MDM2 signaling pathway and the differential effects of Nutlin-3a and this compound.
Caption: p53-MDM2 signaling pathway and Nutlin intervention.
Quantitative Data
The following tables summarize the in vitro activity of this compound in comparison to Nutlin-3a.
Table 1: Inhibition of p53-MDM2 Interaction
| Compound | IC50 (µM) | Potency vs. Nutlin-3a | Reference |
| Nutlin-3a | 0.09 | - | [6][8] |
| This compound | 13.6 | ~150-fold less potent | [1][2][3] |
Table 2: Cellular Activity (IC50 for Cell Growth Inhibition)
| Cell Line | p53 Status | Nutlin-3a (µM) | This compound (µM) | Reference |
| HCT116 | Wild-type | 1.6 - 8.6 | >50 | [2][9] |
| MCF7 | Wild-type | 1.4 - 6.7 | >50 | [9] |
| SJSA-1 | Wild-type | ~1 | >20 | [7] |
| HCT116 p53-/- | Null | No effect | No effect | [9] |
| HT-29 | Mutant | No effect | No effect | [9] |
Experimental Protocols
A common application of this compound is as a negative control in cell-based assays designed to evaluate the efficacy of MDM2 inhibitors. Below is a generalized protocol for a cell proliferation assay and a Western blot analysis.
Cell Proliferation Assay (e.g., SRB Assay)
-
Cell Seeding: Plate cancer cells with known p53 status (e.g., wild-type and mutant) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of Nutlin-3a and this compound in culture medium. The concentration range for Nutlin-3a should bracket its expected IC50, while a similar or higher range should be used for this compound. A vehicle control (e.g., DMSO) should also be included.[10]
-
Incubation: Remove the old medium from the cells and add the medium containing the compounds. Incubate the plates for a period of 72 to 120 hours.[9][11]
-
Cell Fixation: After incubation, fix the cells by gently adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Staining: Wash the plates with water and allow them to air dry. Stain the fixed cells with Sulforhodamine B (SRB) solution for 30 minutes at room temperature.[11]
-
Destaining and Measurement: Wash away the unbound dye with 1% acetic acid and allow the plates to air dry. Solubilize the bound dye with a Tris-base solution and measure the absorbance at a specific wavelength (e.g., 510 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and plot dose-response curves to determine the IC50 values.
Western Blot Analysis for p53 Pathway Activation
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with a fixed concentration of Nutlin-3a (e.g., 10 µM), this compound (e.g., 10 µM), and a vehicle control for a specified time (e.g., 24 hours).[7]
-
Cell Lysis: Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) and then incubate with primary antibodies against p53, MDM2, p21, and a loading control (e.g., β-actin or GAPDH).
-
Detection: After washing, incubate the membrane with the appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Compare the protein expression levels between the different treatment groups. An increase in p53, MDM2, and p21 levels should be observed in Nutlin-3a treated cells with wild-type p53, but not in this compound treated or p53-mutant cells.[7]
Experimental Workflow Diagram
The following diagram outlines a typical workflow for comparing the effects of Nutlin-3a and this compound.
References
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Nutlin - Wikipedia [en.wikipedia.org]
- 5. Reduced transcriptional activity in the p53 pathway of senescent cells revealed by the MDM2 antagonist nutlin-3 | Aging [aging-us.com]
- 6. Pharmacologic activation of p53 by small-molecule MDM2 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small-molecule MDM2 antagonists reveal aberrant p53 signaling in cancer: Implications for therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. MDM2 inhibitors, nutlin-3a and navtemadelin, retain efficacy in human and mouse cancer cells cultured in hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nutlin-3, the small-molecule inhibitor of MDM2, promotes senescence and radiosensitises laryngeal carcinoma cells harbouring wild-type p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MDM2 antagonist Nutlin-3a potentiates antitumour activity of cytotoxic drugs in sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
The Inactive Enantiomer: A Technical Guide to the Role of Nutlin-3b in Studying the MDM2-p53 Interaction
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of Nutlin-3b and its critical role as a negative control in research focused on the MDM2-p53 interaction, a key pathway in cancer biology. By offering a less active counterpart to the potent MDM2 inhibitor Nutlin-3a, this compound allows for the discernment of specific, on-target effects from off-target or non-specific cellular responses.
The MDM2-p53 Regulatory Axis
The tumor suppressor protein p53 is a crucial regulator of the cell cycle and apoptosis. Its activity is tightly controlled by the E3 ubiquitin ligase MDM2, which binds to p53, promoting its degradation and thereby inhibiting its tumor-suppressive functions. In many cancers, the p53 pathway is inactivated through the overexpression of MDM2. The development of small molecules that inhibit the MDM2-p53 interaction, such as Nutlins, has been a significant advancement in cancer therapy research.
Nutlins are a class of cis-imidazoline derivatives that act as selective antagonists of the MDM2-p53 interaction.[1] They function by binding to the p53-binding pocket of MDM2, thereby preventing the degradation of p53 and leading to its stabilization and activation.[2][3] This, in turn, can trigger cell cycle arrest, apoptosis, and senescence in cancer cells with wild-type p53.[2][3][4]
Nutlin-3a and the Emergence of this compound
Nutlin-3 is a racemic mixture of two enantiomers: Nutlin-3a and this compound.[5] Nutlin-3a is the active enantiomer, demonstrating potent inhibition of the MDM2-p53 interaction.[5][6] In contrast, this compound is the inactive enantiomer and is significantly less potent in its ability to bind to MDM2.[6][7][8] This substantial difference in activity makes this compound an ideal negative control for experiments utilizing Nutlin-3a.
The use of this compound allows researchers to distinguish between cellular effects that are a direct result of MDM2-p53 inhibition and those that may arise from non-specific interactions of the chemical scaffold with other cellular components.[8]
Quantitative Comparison of Nutlin-3a and this compound
The differential activity of Nutlin-3a and this compound is most evident in their binding affinities and inhibitory concentrations. The following table summarizes key quantitative data from various studies.
| Parameter | Nutlin-3a | This compound | Fold Difference (a vs. b) | Reference |
| MDM2 Binding Affinity (IC50) | 90 nM | 13.6 µM | ~150x | [7][9] |
| MDM2 Binding Affinity (Ki) | 36 nM | >100 µM (estimated Ki = 55.7 µM for MDMX) | >1000x | [10][11] |
| Potency in p53-MDM2 Interaction Inhibition | ~150-fold more potent than this compound | - | 150x | [6] |
Experimental Protocols Utilizing this compound as a Negative Control
The following are detailed methodologies for key experiments where this compound is used as a negative control to validate the specificity of Nutlin-3a's effects.
Western Blotting for p53 Pathway Activation
This protocol is used to assess the protein levels of p53 and its downstream targets, such as p21 and MDM2, following treatment with Nutlin-3a and this compound.
-
Cell Culture and Treatment:
-
Plate cells (e.g., HCT116, U2OS, SJSA-1) at a suitable density in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of Nutlin-3a (e.g., 0.5, 1, 5, 10 µM), this compound (e.g., 10 µM), or DMSO as a vehicle control for 24 hours.[2]
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p53, p21, MDM2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Cell Viability Assay
This assay measures the effect of Nutlin-3a and this compound on cell proliferation and viability.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
-
Treatment:
-
Treat cells with a range of concentrations of Nutlin-3a and this compound for 24, 48, or 72 hours.[12]
-
-
Viability Measurement (using MTT or WST-1 reagent):
-
Add MTT or WST-1 reagent to each well and incubate for 1-4 hours at 37°C.
-
For MTT, add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay detects apoptosis in cells treated with Nutlin-3a and this compound.
-
Cell Treatment:
-
Treat cells with Nutlin-3a, this compound, or DMSO for the desired time period (e.g., 24 or 48 hours).[8]
-
-
Cell Staining:
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Annexin V-positive, PI-negative cells are considered to be in early apoptosis, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Visualizing the Role of this compound
The following diagrams, generated using Graphviz, illustrate the signaling pathways and experimental logic central to the use of this compound.
Figure 1: MDM2-p53 signaling pathway and the differential effects of Nutlin-3a and this compound.
Figure 2: A typical experimental workflow for studying the MDM2-p53 interaction using Nutlins.
Conclusion
This compound is an indispensable tool for researchers studying the MDM2-p53 signaling pathway. Its structural similarity to Nutlin-3a, combined with its significantly lower biological activity, provides a robust negative control to ensure that the observed cellular effects are indeed due to the specific inhibition of the MDM2-p53 interaction. The rigorous use of this compound in experimental design strengthens the validity and interpretation of findings in the development of novel cancer therapeutics targeting this critical pathway.
References
- 1. academic.oup.com [academic.oup.com]
- 2. pnas.org [pnas.org]
- 3. Pharmacologic activation of p53 by small-molecule MDM2 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nutlin-3a Activates p53 to Both Down-regulate Inhibitor of Growth 2 and Up-regulate mir-34a, mir-34b, and mir-34c Expression, and Induce Senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MDM2 Antagonist Nutlin-3a Reverses Mitoxantrone Resistance by Inhibiting Breast Cancer Resistance Protein Mediated Drug Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 6. On the origin of the stereoselective affinity of Nutlin-3 geometrical isomers for the MDM2 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Inhibition of MDM2 via Nutlin-3A: A Potential Therapeutic Approach for Pleural Mesotheliomas with MDM2-Induced Inactivation of Wild-Type P53 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. The Structure-Based Design of Mdm2/Mdmx–p53 Inhibitors Gets Serious - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
Enantiomers of Nutlin-3: A Technical Guide to Stereospecific MDM2-p53 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
The p53 tumor suppressor protein is a critical regulator of cell cycle arrest, apoptosis, and DNA repair. Its inactivation is a hallmark of many human cancers. In tumors retaining wild-type p53, its function is often abrogated by the overexpression of its primary negative regulator, the E3 ubiquitin ligase MDM2. The discovery of small molecules that can inhibit the MDM2-p53 protein-protein interaction has opened a promising avenue for cancer therapy. Nutlin-3, a potent and selective MDM2 inhibitor, has been a cornerstone of this research.[1][2] This technical guide provides an in-depth exploration of the enantiomers of Nutlin-3, focusing on their differential biological activities, the underlying mechanisms of stereospecificity, and the experimental protocols used for their characterization.
Nutlin-3 is a racemic mixture of two enantiomers, (-)-Nutlin-3a and (+)-Nutlin-3b. It is the (-)-enantiomer, Nutlin-3a, that is responsible for the vast majority of the biological activity.[3][4] This stereospecificity is a crucial aspect of its pharmacology and has significant implications for its development as a therapeutic agent.
Data Presentation: Quantitative Comparison of Nutlin-3 Enantiomers
The differential activity of Nutlin-3 enantiomers is most evident in their binding affinities for MDM2 and their cellular potencies. The following tables summarize the key quantitative data from various studies.
Table 1: In Vitro Binding Affinity and Potency against MDM2
| Enantiomer | IC50 (MDM2-p53 Inhibition) | Ki (MDM2 Binding) | Method | Reference |
| Nutlin-3a | 90 nM | 0.15 ± 0.01 μM | Fluorescence Polarization | [1][5] |
| Nutlin-3a | 88 nM | - | Not Specified | [6] |
| Nutlin-3a | 0.35 ± 0.03 μM | 0.15 ± 0.01 μM | Fluorescence Polarization | [7] |
| Nutlin-3b | 13.6 µM | - | Not Specified | [4] |
Table 2: Cellular Potency of Nutlin-3 Enantiomers
| Enantiomer | Cell Line | IC50 (Cell Viability) | Assay | Reference |
| Nutlin-3a | HCT116 p53+/+ | 28.03 ± 6.66 µM | Not Specified | [6] |
| Nutlin-3a | HCT116 p53-/- | 30.59 ± 4.86 µM | Not Specified | [6] |
| Nutlin-3a | MDA-MB-231 | 22.13 ± 0.85 µM | Not Specified | [6] |
| Nutlin-3a | MDA-MB-436 | 27.69 ± 3.48 µM | Not Specified | [6] |
| Nutlin-3a | MDA-MB-468 | 21.77 ± 4.27 µM | Not Specified | [6] |
| Nutlin-3a | OSA (MDM2Ampl) | ~1 µM | MTT Assay | [8] |
| Nutlin-3a | T778 (MDM2Ampl) | ~1 µM | MTT Assay | [8] |
| Nutlin-3a | U2OS (MDM2Wt/TP53Wt) | ~2 µM | MTT Assay | [8] |
| This compound | HCT116 | >30 µM | MTT Assay | [4] |
Mechanism of Stereospecific Inhibition
The significant difference in potency between Nutlin-3a and this compound is attributed to the stereospecific nature of the binding pocket on the MDM2 protein. The N-terminal domain of MDM2 possesses a hydrophobic cleft into which the p53 transactivation domain binds. This interaction is primarily mediated by three key hydrophobic residues of p53: Phe19, Trp23, and Leu26.[9][10]
Nutlin-3a mimics these key p53 residues, fitting snugly into the hydrophobic pockets of MDM2. The specific three-dimensional arrangement of the substituents on the imidazoline scaffold of Nutlin-3a allows for optimal interaction with the MDM2 binding site. In contrast, the mirror-image configuration of this compound results in a steric clash and a less favorable energetic interaction with the MDM2 pocket, leading to a significantly lower binding affinity.[3][11] This difference in binding affinity is the molecular basis for the observed 150-fold difference in potency between the two enantiomers.[3][4]
Signaling Pathways and Experimental Workflows
p53 Signaling Pathway Activated by Nutlin-3a
Nutlin-3a acts as a non-genotoxic activator of the p53 pathway. By inhibiting the MDM2-p53 interaction, Nutlin-3a prevents the MDM2-mediated ubiquitination and subsequent proteasomal degradation of p53. This leads to the stabilization and accumulation of p53 in the nucleus, where it can act as a transcription factor to regulate the expression of its target genes. The ultimate cellular outcome of p53 activation can be cell cycle arrest, senescence, or apoptosis, depending on the cellular context.[1][12]
Caption: p53 signaling pathway activation by Nutlin-3a.
Experimental Workflow for Characterizing Nutlin-3 Enantiomers
The characterization of Nutlin-3 enantiomers involves a series of in vitro and cell-based assays to determine their binding affinity, cellular potency, and mechanism of action.
Caption: Experimental workflow for Nutlin-3 enantiomer characterization.
Experimental Protocols
Enantioselective Synthesis and Chiral Separation
Objective: To obtain enantiomerically pure Nutlin-3a and this compound.
Methods:
-
Enantioselective Synthesis: The synthesis of (-)-Nutlin-3 can be achieved through various reported methods, often employing chiral catalysts to control the stereochemistry of key intermediates. One approach involves the diastereoselective and enantioselective addition of an aryl nitromethane to an aryl aldimine, catalyzed by a chiral bis(amidine) ligand.[13] A detailed, multi-step synthesis has been described that allows for the production of (-)-Nutlin-3 on a decagram scale.[2][3]
-
Chiral High-Performance Liquid Chromatography (HPLC) Separation: Racemic Nutlin-3 can be separated into its individual enantiomers using chiral HPLC. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.[14][15]
-
Column: A common choice is a polysaccharide-based CSP, such as those derived from cellulose or amylose.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The exact composition is optimized to achieve the best separation.
-
Detection: UV detection at a wavelength where the compounds absorb is used to monitor the elution of the enantiomers.
-
In Vitro MDM2-p53 Binding Assay (Fluorescence Polarization)
Objective: To quantify the inhibitory potency (IC50) of Nutlin-3 enantiomers on the MDM2-p53 interaction.
Principle: This assay measures the change in polarization of a fluorescently labeled p53-derived peptide upon binding to the larger MDM2 protein. Small, unbound fluorescent peptides tumble rapidly in solution, resulting in low fluorescence polarization. When bound to the larger MDM2 protein, the tumbling rate is significantly reduced, leading to an increase in fluorescence polarization. An inhibitor that displaces the fluorescent peptide from MDM2 will cause a decrease in polarization.[9][16][17]
Protocol:
-
Reagents:
-
Recombinant human MDM2 protein (N-terminal domain).
-
Fluorescently labeled p53 peptide (e.g., TAMRA-labeled peptide with a sequence derived from the p53 transactivation domain).
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.5, 100 µg/mL bovine gamma globulin, 0.02% sodium azide).
-
Nutlin-3a and this compound dissolved in DMSO.
-
-
Procedure:
-
Prepare a serial dilution of the Nutlin-3 enantiomers in DMSO.
-
In a black, low-volume 384-well plate, add the assay buffer, fluorescent p53 peptide (at a final concentration typically in the low nanomolar range), and MDM2 protein (at a concentration that gives a significant polarization window).
-
Add the diluted Nutlin-3 enantiomers or DMSO (as a control) to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to reach equilibrium.
-
Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters for the fluorophore used.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in the binding of the fluorescent peptide to MDM2.
-
Cellular Viability Assay
Objective: To determine the cytotoxic or cytostatic effects of Nutlin-3 enantiomers on cancer cell lines.
Principle: Various assays can be used to measure cell viability, such as the MTT assay, which measures mitochondrial activity, or the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels as an indicator of metabolically active cells.
Protocol (using a luminescent ATP-based assay):
-
Cell Culture:
-
Seed cancer cells (e.g., HCT116, U2OS) in a 96-well white-walled plate at a density that allows for logarithmic growth during the experiment.
-
Allow the cells to adhere overnight.
-
-
Treatment:
-
Prepare serial dilutions of Nutlin-3a and this compound in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the compounds. Include a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
-
Assay:
-
Equilibrate the plate and the luminescent cell viability reagent to room temperature.
-
Add the reagent to each well according to the manufacturer's instructions.
-
Mix the contents by orbital shaking for a few minutes to induce cell lysis.
-
Allow the plate to incubate at room temperature for a short period to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence readings to the vehicle-treated control cells (representing 100% viability).
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Calculate the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.[18]
-
Apoptosis Assay (Caspase-Glo® 3/7 Assay)
Objective: To measure the induction of apoptosis by Nutlin-3 enantiomers.
Principle: This luminescent assay measures the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway. The assay reagent contains a proluminescent caspase-3/7 substrate (containing the DEVD tetrapeptide sequence) which is cleaved by active caspases to release aminoluciferin, a substrate for luciferase. The resulting luminescent signal is proportional to the amount of caspase-3/7 activity.[1][19][20]
Protocol:
-
Cell Culture and Treatment:
-
Seed and treat the cells with Nutlin-3a and this compound as described in the cell viability assay protocol.
-
-
Assay:
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add the reagent to each well.
-
Mix the contents gently and incubate at room temperature for a specified time (e.g., 30 minutes to 1 hour).
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is directly proportional to the caspase activity. Compare the signal from treated cells to that of untreated controls to determine the fold-increase in apoptosis.
-
Western Blot Analysis of p53 Pathway Proteins
Objective: To confirm the on-target effect of Nutlin-3a by detecting the stabilization of p53 and the induction of its downstream targets.
Protocol:
-
Cell Lysis:
-
Treat cells with Nutlin-3a or this compound for a specified time.
-
Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for p53, MDM2, p21, and a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[21][22]
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software and normalize them to the loading control. This will show the relative changes in protein levels upon treatment.
-
Conclusion
The enantiomers of Nutlin-3 provide a classic example of stereospecificity in drug action. The significantly higher potency of Nutlin-3a is a direct result of its precise fit into the hydrophobic pocket of MDM2, a property not shared by its mirror image, this compound. This in-depth understanding, supported by the quantitative data and detailed experimental protocols presented in this guide, is crucial for researchers in the field of cancer biology and drug development. The principles and methodologies outlined here are fundamental for the continued exploration of the MDM2-p53 axis as a therapeutic target and for the design of next-generation inhibitors with improved efficacy and selectivity.
References
- 1. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 2. A Preparation of (−)-Nutlin-3 Using Enantioselective Organocatalysis at Decagram Scale - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. selleckchem.com [selleckchem.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. The hydrophobically-tagged MDM2–p53 interaction inhibitor Nutlin-3a-HT is more potent against tumor cells than Nutlin-3a - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC07795B [pubs.rsc.org]
- 8. MDM2 antagonist Nutlin-3a potentiates antitumour activity of cytotoxic drugs in sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of small molecules affecting p53-MDM2/MDMX interaction by fluorescence polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. On the origin of the stereoselective affinity of Nutlin-3 geometrical isomers for the MDM2 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Catalytic, enantioselective synthesis of stilbenecis-diamines: A concise preparation of (−)-Nutlin-3, a potent p53/MDM2 inhibitor - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 16. Fluorescence Polarization Assay [bio-protocol.org]
- 17. Chapter 8 Identification of Small Molecules Affecting p53-MDM2/ MDMX Interaction by Fluorescence Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. ulab360.com [ulab360.com]
- 20. promega.com [promega.com]
- 21. Activation of p53 by Nutlin-3a Induces Apoptosis and Cellular Senescence in Human Glioblastoma Multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
Navigating the MDM2-p53 Axis: A Technical Guide to Nutlin-3b in Preclinical Cancer Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The p53 tumor suppressor protein, often dubbed the "guardian of the genome," plays a pivotal role in preventing cancer formation. Its inactivation, frequently mediated by the E3 ubiquitin ligase MDM2, is a common event in many human cancers. Small-molecule inhibitors that disrupt the MDM2-p53 interaction have emerged as a promising therapeutic strategy to reactivate p53 in cancer cells. Among these, the nutlin family of compounds has been extensively studied. This technical guide focuses on nutlin-3b, providing a comprehensive overview of its role in preclinical cancer studies. It is crucial to note that nutlin-3 is a racemic mixture of two enantiomers: nutlin-3a and this compound. Nutlin-3a is the biologically active enantiomer that potently inhibits the MDM2-p53 interaction, while this compound is the inactive enantiomer, often used as a negative control in experiments.[1][2][3] This guide will delve into the mechanism of action of the active form, present quantitative data from preclinical studies, detail experimental protocols, and visualize key signaling pathways, with a clear distinction of the roles of both enantiomers.
The MDM2-p53 Interaction: A Key Therapeutic Target
Under normal physiological conditions, the p53 protein level is kept low by its primary negative regulator, MDM2. MDM2 binds to the N-terminal transactivation domain of p53, inhibiting its transcriptional activity and promoting its ubiquitination and subsequent proteasomal degradation.[4] In many cancers with wild-type p53, the overexpression of MDM2 effectively abrogates the tumor suppressor function of p53, allowing cancer cells to proliferate unchecked.
Nutlin-3a, the active enantiomer, is a cis-imidazoline analog that mimics the key p53 amino acid residues (Phe19, Trp23, and Leu26) that are critical for its binding to MDM2.[4] By occupying the p53-binding pocket of MDM2, nutlin-3a effectively displaces p53, leading to its stabilization and accumulation in the cell.[5][6] This, in turn, activates the p53 signaling pathway, resulting in downstream effects such as cell cycle arrest, apoptosis, and senescence in cancer cells with wild-type p53.[5][7]
The Role of this compound
This compound, being the inactive enantiomer, exhibits a significantly lower binding affinity for MDM2, approximately 150 to 200-fold weaker than nutlin-3a.[1][2][3] Consequently, it does not effectively inhibit the MDM2-p53 interaction and does not induce the stabilization of p53 or its downstream signaling pathways.[1][3] Its primary utility in preclinical research is to serve as a stringent negative control to ensure that the observed cellular effects of nutlin-3 are specifically due to the inhibition of the MDM2-p53 interaction by the active 'a' enantiomer and not due to off-target effects.[3]
Quantitative Preclinical Data of Nutlin-3a
The following tables summarize the quantitative data from various preclinical studies investigating the efficacy of nutlin-3a in different cancer types.
Table 1: In Vitro Efficacy of Nutlin-3a in Human Cancer Cell Lines
| Cell Line | Cancer Type | p53 Status | IC50 (µM) | Observed Effects | Reference |
| HCT116 | Colorectal Carcinoma | Wild-type | 1.6 - 8.6 (in normoxia) | Reduced cell growth | [8] |
| MCF7 | Breast Carcinoma | Wild-type | 1.6 - 8.6 (in normoxia) | Reduced cell growth | [8] |
| SJSA-1 | Osteosarcoma | Wild-type (MDM2 amplified) | Not specified | p53 stabilization, p21 and MDM2 induction | [9] |
| MHM | Osteosarcoma | Wild-type | Not specified | p53 stabilization, p21 and MDM2 induction | [9] |
| U2OS | Osteosarcoma | Wild-type | Not specified | p53 stabilization, p21 and MDM2 induction | [9] |
| A549 | Non-Small Cell Lung Cancer | Wild-type | Not specified | Synergizes with cisplatin to induce apoptosis | [10] |
| A2780 | Ovarian Cancer | Wild-type | Not specified | Synergizes with cisplatin for growth inhibition | [11] |
| IGROV-1 | Ovarian Cancer | Wild-type | Not specified | Synergizes with cisplatin for growth inhibition | [11] |
| UKF-NB-3 | Neuroblastoma | Wild-type | Not specified | G1 cell cycle arrest, apoptosis | [12] |
Table 2: In Vivo Efficacy of Nutlin-3a in Xenograft Models
| Cancer Type | Xenograft Model | Treatment Regimen | Outcome | Reference |
| Neuroblastoma | Chemoresistant tumor xenografts (wild-type p53) | Oral administration | Reduced tumor growth and metastasis | [12] |
| Osteosarcoma (MDM2 amplified) | SJSA-1 xenografts | Not specified | Potent antitumor activity | [9] |
Key Signaling Pathways and Experimental Workflows
Nutlin-3a Signaling Pathway
The primary mechanism of action of nutlin-3a is the disruption of the MDM2-p53 interaction, leading to the activation of the p53 pathway.
Caption: Nutlin-3a inhibits MDM2, leading to p53 stabilization and activation of downstream targets.
Experimental Workflow for Assessing Nutlin-3a Efficacy
A typical workflow to evaluate the preclinical efficacy of nutlin-3a involves a series of in vitro and in vivo experiments.
Caption: A typical workflow for preclinical evaluation of Nutlin-3a.
Detailed Experimental Protocols
Cell Viability Assay (WST-1 Assay)
This protocol is adapted from studies assessing the cytotoxic effects of nutlin-3.[13]
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with increasing concentrations of nutlin-3a (e.g., 0-20 µM) and an equimolar concentration of this compound as a negative control for the desired time period (e.g., 48 hours).[13] Include a vehicle control (e.g., DMSO).
-
WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell survival relative to the vehicle-treated control cells. The IC50 value can be determined by plotting the percentage of cell survival against the drug concentration.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is based on methods used to quantify apoptosis induction by nutlin-3.[13]
-
Cell Treatment: Treat cells with the desired concentrations of nutlin-3a, this compound, and vehicle control for the specified duration (e.g., 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.
Western Blotting for Protein Expression
This protocol is a standard method to assess the activation of the p53 pathway.[9]
-
Cell Lysis: After treatment with nutlin-3a, this compound, or vehicle, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against p53, MDM2, p21, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Densitometric analysis can be performed to quantify the relative protein expression levels.
In Vivo Xenograft Studies
This protocol is a general guideline for evaluating the in vivo antitumor activity of nutlin-3a.[12]
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth and Treatment Initiation: Allow the tumors to reach a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups (n=5-10 mice per group).
-
Drug Administration: Administer nutlin-3a orally at a predetermined dose and schedule. The control group should receive a vehicle control.[12]
-
Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers at regular intervals. Also, monitor the body weight and overall health of the mice.
-
Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis, such as immunohistochemistry for p53 pathway markers.[12] Statistical analysis is performed to compare tumor growth between the treatment and control groups.
Conclusion
This compound serves as an indispensable negative control in preclinical cancer studies investigating the therapeutic potential of reactivating the p53 pathway. Its inactive nature allows researchers to confidently attribute the anticancer effects of the racemic nutlin-3 mixture or the isolated nutlin-3a enantiomer to the specific inhibition of the MDM2-p53 interaction. The wealth of preclinical data on nutlin-3a demonstrates its potential as a targeted therapy for cancers harboring wild-type p53. The detailed protocols and pathway visualizations provided in this guide offer a robust framework for researchers to design and execute their own preclinical investigations into MDM2-p53 inhibitors. As our understanding of the p53 signaling network continues to evolve, the precise use of tools like nutlin-3a and its inactive counterpart, this compound, will remain critical in the development of novel and effective cancer therapies.
References
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Resistance mechanisms to inhibitors of p53-MDM2 interactions in cancer therapy: can we overcome them? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacologic activation of p53 by small-molecule MDM2 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nutlin-3 preferentially sensitises wild-type p53-expressing cancer cells to DR5-selective TRAIL over rhTRAIL - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 8. MDM2 inhibitors, nutlin-3a and navtemadelin, retain efficacy in human and mouse cancer cells cultured in hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Small-molecule MDM2 antagonists reveal aberrant p53 signaling in cancer: Implications for therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The MDM2-inhibitor Nutlin-3 synergizes with cisplatin to induce p53 dependent tumor cell apoptosis in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pre-clinical efficacy and synergistic potential of the MDM2-p53 antagonists, Nutlin-3 and RG7388, as single agents and in combined treatment with cisplatin in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. aacrjournals.org [aacrjournals.org]
Methodological & Application
Application Notes and Protocols for In Vitro Use of Nutlin-3b
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nutlin-3a is a potent and selective small molecule inhibitor of the MDM2-p53 protein-protein interaction. By binding to the p53-binding pocket of MDM2, Nutlin-3a effectively blocks the degradation of p53, leading to its accumulation and the activation of the p53 signaling pathway. This activation can result in cell cycle arrest, apoptosis, and senescence in cancer cells harboring wild-type p53.
To ensure that the observed cellular effects of Nutlin-3a are specifically due to the inhibition of the MDM2-p53 interaction, it is crucial to use a proper negative control. Nutlin-3b is the (+)-enantiomer of Nutlin-3a and is approximately 150 times less potent in binding to MDM2.[1] Due to its structural similarity but significantly reduced biological activity, this compound serves as an ideal negative control to distinguish p53-dependent, on-target effects of Nutlin-3a from any potential off-target or non-specific effects. This document provides detailed application notes and protocols for the use of this compound as a negative control in in vitro experiments.
Data Presentation
The following tables summarize the differential effects of Nutlin-3a and its inactive enantiomer, this compound, on various cancer cell lines.
Table 1: Comparative IC50 Values for Cell Viability
| Cell Line | p53 Status | Nutlin-3a IC50 (µM) | This compound IC50 (µM) | Fold Difference (approx.) | Reference |
| HCT116 | Wild-type | 4 - 6 | > 50 | > 8-12 | [2] |
| U2OS | Wild-type | ~10 | Not Active | - | [3] |
| MDA-MB-231 | Mutant | 22.13 ± 0.85 | Not Reported | - | [4] |
| MDA-MB-436 | Mutant | 27.69 ± 3.48 | Not Reported | - | [4] |
| MDA-MB-468 | Mutant | 21.77 ± 4.27 | Not Reported | - | [4] |
| HCT116 p53+/+ | Wild-type | 28.03 ± 6.66 | Not Reported | - | [4] |
| HCT116 p53-/- | Null | 30.59 ± 4.86 | Not Reported | - | [4] |
| Z-138 (MCL) | Wild-type | 1.0 | Not Reported | - | [5] |
| Granta 519 (MCL) | Wild-type | 7.5 | Not Reported | - | [5] |
| MINO (MCL) | Mutant | 22.5 | Not Reported | - | [5] |
| H460 | Wild-type | Not Reported | No effect at 10 µM | - | [6] |
| L-428 (HL) | Mutant | No effect | No effect | - | [7] |
| KM-H2 (HL) | Wild-type | ~10-20 | No effect | - | [7] |
| MDA-V (HL) | Wild-type | ~10-20 | No effect | - | [7] |
Table 2: Comparative Effects on Apoptosis and Cell Cycle
| Cell Line | p53 Status | Treatment | % Apoptotic Cells (Annexin V+) | Cell Cycle Arrest | Reference |
| HCT116 | Wild-type | 10 µM Nutlin-3a (48h) | Significant Increase | G1/G2 arrest | [6] |
| HCT116 | Wild-type | 10 µM this compound (48h) | No significant increase | No effect | [6] |
| U87MG | Wild-type | 10 µM Nutlin-3a (96h) | 27% | G1 and G2/M arrest | [7] |
| T98G | Mutant | 10 µM Nutlin-3a (96h) | No apoptosis | No effect | [7] |
| KM-H2 (HL) | Wild-type | 10 µM Nutlin-3a (24h) | - | S-phase decrease (35%), G1/G2-M increase | [7] |
| KM-H2 (HL) | Wild-type | 10 µM this compound (24h) | - | No effect | [7] |
| MDA-V (HL) | Wild-type | 10 µM Nutlin-3a (24h) | - | S-phase decrease (60%), G1 increase | [7] |
| MDA-V (HL) | Wild-type | 10 µM this compound (24h) | - | No effect | [7] |
| SJSA-1 | Wild-type | 10 µM Nutlin-3a (60h) | ~85% | G1/G2 arrest | [4] |
| U2OS | Wild-type | 10 µM Nutlin-3a (60h) | <5% | G1/G2 arrest | [4] |
Mandatory Visualization
References
- 1. MDM2 inhibitors, nutlin-3a and navtemadelin, retain efficacy in human and mouse cancer cells cultured in hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 3. MDM2 antagonist Nutlin-3a potentiates antitumour activity of cytotoxic drugs in sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. MDM2 Antagonist Nutlin-3 Displays Antiproliferative and Proapoptotic Activity in Mantle Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transient Nutlin-3a treatment promotes endoreduplication and the generation of therapy-resistant tetraploid cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Utilizing Nutlin-3b in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Nutlin-3b serves as an essential negative control for its active enantiomer, Nutlin-3a, a potent inhibitor of the p53-MDM2 interaction. Understanding its proper application is critical for the accurate interpretation of experimental results. These notes provide detailed protocols and data for the effective use of this compound in cell culture experiments.
Mechanism of Action
This compound is the inactive, (+)-enantiomer of Nutlin-3.[1] Unlike Nutlin-3a, which binds to the p53-binding pocket of MDM2 and disrupts the p53-MDM2 interaction, this compound exhibits a significantly lower affinity for MDM2, approximately 150 to 200 times weaker.[2][3][4][5] This lack of significant binding renders it incapable of stabilizing p53, inducing p53-dependent gene expression (such as p21 and MDM2), or triggering downstream cellular effects like cell cycle arrest and apoptosis in cells with wild-type p53.[1][3][5] Consequently, this compound is the ideal negative control to distinguish the specific effects of MDM2 inhibition by Nutlin-3a from any off-target or non-specific cellular activities.[1][3]
Data Presentation
The following tables summarize the differential activity of Nutlin-3a and this compound across various cell lines, highlighting the importance of this compound as a negative control.
Table 1: Comparative IC50 Values of Nutlin Enantiomers
| Compound | Target | IC50 (Cell-Free Assay) | IC50 (Cell-Based Assay) | Cell Line (p53 Status) | Reference |
| Nutlin-3a | MDM2-p53 Interaction | ~90 nM | ~1.5 µM | HCT116, RKO, SJSA-1 (wild-type) | [6][7] |
| This compound | MDM2-p53 Interaction | ~13.6 µM | >30 µM | HCT116, RKO, SJSA-1 (wild-type) | [1][2][3] |
| Nutlin-3a | Cell Proliferation | ~1.5 µM | Not Applicable | HCT116, RKO, SJSA-1 (wild-type) | [6][7] |
| This compound | Cell Proliferation | Significantly higher than Nutlin-3a | Not Applicable | HCT116, RKO, SJSA-1 (wild-type) | [1] |
| Nutlin-3a | Cell Proliferation | >30 µM | Not Applicable | SW480, MDA-MB-435 (mutant) | [1][6][7] |
| This compound | Cell Proliferation | >30 µM | Not Applicable | SW480, MDA-MB-435 (mutant) | [1] |
Table 2: Recommended Working Concentrations for this compound in Cell Culture
| Application | Cell Line Type | Recommended Concentration | Incubation Time | Expected Outcome |
| Negative Control for Apoptosis Assay | p53 wild-type | 10 µM | 24-72 hours | No significant increase in apoptosis compared to vehicle control. |
| Negative Control for Cell Cycle Analysis | p53 wild-type | 10 µM | 24-48 hours | No significant cell cycle arrest compared to vehicle control. |
| Negative Control for Western Blot (p53, p21, MDM2) | p53 wild-type | 10 µM | 8-24 hours | No significant induction of p53, p21, or MDM2 protein levels. |
| Negative Control for Proliferation/Viability Assay | p53 wild-type and mutant | 10-30 µM | 48-96 hours | Minimal to no effect on cell proliferation or viability. |
Experimental Protocols
The following are detailed protocols for common experiments where this compound is used as a negative control.
Protocol 1: Cell Viability/Cytotoxicity Assay (MTS/MTT Assay)
This protocol is designed to assess the effect of this compound on cell viability, which should be minimal compared to the active compound Nutlin-3a in p53 wild-type cells.
Materials:
-
This compound (and Nutlin-3a for comparison)
-
DMSO (for stock solution)
-
Appropriate cell line (e.g., HCT116, A549 with wild-type p53)
-
96-well cell culture plates
-
Complete cell culture medium
-
MTS or MTT reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Further dilute in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 20, 30 µM). Prepare a vehicle control (DMSO at the same final concentration as the highest this compound concentration).
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound, Nutlin-3a (as a positive control), or vehicle control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTS/MTT Addition: Add the MTS or MTT reagent to each well according to the manufacturer's instructions (typically 20 µL per 100 µL of medium).
-
Incubation with Reagent: Incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
Protocol 2: Western Blot Analysis for p53 Pathway Activation
This protocol is used to confirm that this compound does not induce the p53 signaling pathway, in contrast to Nutlin-3a.
Materials:
-
This compound (and Nutlin-3a)
-
DMSO
-
6-well cell culture plates
-
Appropriate cell line (e.g., U2OS, SJSA-1 with wild-type p53)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p53, anti-p21, anti-MDM2, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with 10 µM this compound, 10 µM Nutlin-3a (positive control), or vehicle control (DMSO) for 24 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Prepare protein samples for electrophoresis by adding Laemmli buffer and boiling for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Compare the protein expression levels between the different treatment groups. Expect to see an increase in p53, p21, and MDM2 in Nutlin-3a treated cells but not in this compound or vehicle-treated cells.[5]
General Considerations and Best Practices
-
Solubility: this compound is soluble in DMSO.[1] Prepare a concentrated stock solution (e.g., 10-20 mM) in DMSO and store it at -20°C or -80°C. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
-
Cell Line p53 Status: The differential effects of Nutlin-3a and this compound are most pronounced in cell lines with wild-type p53. It is crucial to know the p53 status of the cell line being used. In cells with mutant or null p53, neither Nutlin-3a nor this compound is expected to have significant p53-dependent activity.[1][6][7]
-
Positive Control: Always include Nutlin-3a as a positive control to ensure that the experimental system is responsive to MDM2 inhibition.
-
Vehicle Control: A vehicle control (medium with the same concentration of DMSO as the test compounds) is essential to account for any effects of the solvent.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. Nutlin-3a Activates p53 to Both Down-regulate Inhibitor of Growth 2 and Up-regulate mir-34a, mir-34b, and mir-34c Expression, and Induce Senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small-molecule MDM2 antagonists reveal aberrant p53 signaling in cancer: Implications for therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MDM2 inhibitor Nutlin-3 Small Molecule (Tool Compound) | Small Molecules (Tool Compounds) - Ximbio [ximbio.com]
- 7. selleckchem.com [selleckchem.com]
Application Notes and Protocols for Nutlin-3b
Introduction
Nutlin-3b is the inactive enantiomer of Nutlin-3a, a potent and selective inhibitor of the MDM2-p53 protein-protein interaction.[1][2][3] While Nutlin-3a actively stabilizes the p53 tumor suppressor protein, leading to cell cycle arrest and apoptosis, this compound exhibits significantly lower affinity for MDM2, with an IC50 value of 13.6 µM, approximately 150-fold less potent than its active counterpart.[2][4][5] Consequently, this compound does not significantly induce the p53 pathway and is primarily utilized as a negative control in experiments to ensure that the observed cellular effects are specifically due to the inhibition of the MDM2-p53 interaction by Nutlin-3a.[1][4][6]
Mechanism of Action (Contextual)
The tumor suppressor protein p53 is a critical regulator of cellular processes such as cell cycle progression and apoptosis.[7] Its activity is negatively regulated by the E3 ubiquitin ligase MDM2, which binds to p53, promoting its degradation.[8] The active enantiomer, Nutlin-3a, disrupts this interaction, leading to p53 stabilization and the activation of downstream target genes like p21 and MDM2, resulting in cell cycle arrest or apoptosis.[7][9][10][11] this compound serves as an ideal control because it does not effectively inhibit this interaction.[4][7]
Data Presentation
Solubility of this compound Powder
The following table summarizes the solubility of this compound in various common laboratory solvents. It is important to use fresh, anhydrous solvents, as moisture can reduce the solubility, particularly in DMSO.[3][4]
| Solvent | Concentration | Molar Equivalent (MW: 581.49 g/mol ) | Notes |
| DMSO | ≥ 100 mg/mL[3][4] | ~171.97 mM | Use fresh, anhydrous DMSO for best results.[3][4] |
| ~25 mg/mL (racemic)[12] | ~42.99 mM | ||
| ~14 mg/mL[6] | ~24.07 mM | ||
| Ethanol | ~100 mg/mL[4][9] | ~171.97 mM | |
| ~30 mg/mL (racemic)[12] | ~51.59 mM | ||
| ~20 mg/mL[2][6] | ~34.39 mM | ||
| Dimethyl Formamide (DMF) | ~30 mg/mL (racemic)[12] | ~51.59 mM | |
| ~14 mg/mL[6] | ~24.07 mM | ||
| Water | Insoluble[4][13] | - | |
| Ethanol:PBS (pH 7.2) | ~0.12 mg/mL (1:7 ratio)[6] | ~0.21 mM | First dissolve in ethanol, then dilute with PBS. Aqueous solutions are not recommended for storage beyond one day.[6][12] |
| ~0.1 mg/mL (1:10 ratio)[12] | ~0.17 mM |
Storage Conditions for this compound
Proper storage is crucial to maintain the stability and integrity of this compound.
| Form | Temperature | Duration | Notes |
| Solid Powder | -20°C | ≥ 3 years[3][4] | Can be stored for at least 4 years.[2][6][12] |
| 4°C | 2 years[3][9] | ||
| Stock Solution in Solvent | -80°C | 6 months to 2 years[4][9][10] | Aliquot to avoid repeated freeze-thaw cycles.[4] |
| -20°C | 1 month to 2 years[4][8][9] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution for In Vitro Use
This protocol describes the preparation of a concentrated stock solution in DMSO, which is a common solvent for in vitro cell-based assays.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated balance and appropriate personal protective equipment (PPE)
Procedure:
-
Pre-weighing Preparation: Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.815 mg of this compound (Molecular Weight = 581.49 g/mol ).
-
Dissolution: Add the weighed powder to a sterile tube. Add the calculated volume of fresh, anhydrous DMSO. For 5.815 mg of powder, add 1 mL of DMSO to achieve a 10 mM concentration.
-
Solubilization: Vortex the solution thoroughly to ensure the powder is completely dissolved. If a precipitate is observed, the solution can be gently warmed in a 37°C water bath for approximately 5 minutes.[8]
-
Sterilization (Optional): If required for your specific application (e.g., cell culture), the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in sterile cryovials to minimize freeze-thaw cycles.[4] Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 2 years).[4][9][10]
Protocol 2: Preparation of Formulations for In Vivo Use
For animal studies, this compound must be formulated in a biocompatible vehicle. Below are examples of formulations that can be prepared.
Example Formulation A: Suspension in 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline[9]
This formulation results in a clear solution.
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
To prepare 1 mL of the final formulation at ≥ 2.5 mg/mL, sequentially add and mix the following components:
-
100 µL of the 25 mg/mL this compound stock in DMSO.
-
400 µL of PEG300. Mix thoroughly.
-
50 µL of Tween-80. Mix thoroughly.
-
450 µL of sterile saline. Mix until a clear solution is formed.
-
Example Formulation B: Suspension in 10% Ethanol + 90% Corn Oil[9]
This formulation also results in a clear solution.
-
Prepare a concentrated stock solution of this compound in ethanol (e.g., 50 mg/mL).
-
To prepare 1 mL of the final formulation at 5 mg/mL, add 100 µL of the 50 mg/mL ethanol stock solution to 900 µL of corn oil.
-
Mix thoroughly. Ultrasonication may be used to aid dissolution.
Visualizations
p53-MDM2 Signaling Pathway
Caption: The p53-MDM2 signaling pathway and the inhibitory role of Nutlins.
Experimental Workflow: Solubilization and Storage of this compound
Caption: Workflow for preparing and storing this compound stock solutions.
References
- 1. apexbt.com [apexbt.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Nutlin-3 InSolution, ≥98%, Racemic, potent and selective MDM2 antagonist | Sigma-Aldrich [sigmaaldrich.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Small-molecule MDM2 antagonists reveal aberrant p53 signaling in cancer: Implications for therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nutlin-3 – Reagents Direct [reagentsdirect.com]
- 9. Nutlin (3) | p53-MDM2 inhibitor | CAS# 548472-68-0 | InvivoChem [invivochem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. MDM2 inhibitor Nutlin-3 Small Molecule (Tool Compound) | Small Molecules (Tool Compounds) - Ximbio [ximbio.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. This compound产品说明书 [selleck.cn]
Application Notes and Protocols: Experimental Design with Nutlin-3a and Nutlin-3b Controls
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nutlin-3a is a potent and selective small-molecule inhibitor of the MDM2-p53 interaction.[1][2][3] By binding to the p53-binding pocket of MDM2, Nutlin-3a disrupts the negative regulation of p53, leading to the stabilization and activation of the p53 tumor suppressor protein.[2][4] This activation can induce cell cycle arrest, apoptosis, and senescence in cancer cells harboring wild-type p53.[5][6][7]
Crucially, the experimental design for studying the effects of Nutlin-3a should include its enantiomer, Nutlin-3b. This compound serves as an essential negative control as it is 150 to 200 times less potent in binding to MDM2 and consequently has minimal effect on the p53 pathway.[4][5][8] The use of both compounds allows researchers to distinguish the specific effects of p53 activation from any off-target or non-specific effects of the chemical scaffold.
These application notes provide detailed protocols for utilizing Nutlin-3a and its inactive control, this compound, in key in vitro experiments to investigate the p53 signaling pathway.
Data Presentation
Table 1: Comparative IC50 Values of Nutlin-3a and this compound in Various Cell Lines
| Cell Line | Cancer Type | p53 Status | Nutlin-3a IC50 (µM) | This compound IC50 (µM) | Reference |
| HCT116 | Colon Carcinoma | Wild-Type | ~1 | >150 | [8] |
| RKO | Colon Carcinoma | Wild-Type | ~2 | >150 | [5] |
| SJSA-1 | Osteosarcoma | Wild-Type (MDM2 amplified) | ~0.1 | ~20 | [4] |
| U-2 OS | Osteosarcoma | Wild-Type | ~1-2 | >150 | [1][4] |
| A549 | Lung Carcinoma | Wild-Type | ~3 | >150 | [5] |
| MCF-7 | Breast Cancer | Wild-Type | ~5 | >150 | [5][9] |
| SaOS-2 | Osteosarcoma | Null | >50 | >50 | [10] |
| T98G | Glioblastoma | Mutant | >20 | >20 | [6] |
| HOC-7 | Ovarian Carcinoma | Wild-Type | 4-6 | Not specified | [11] |
| OVCA429 | Ovarian Carcinoma | Wild-Type | 4-6 | Not specified | [11] |
| A2780 | Ovarian Carcinoma | Wild-Type | 4-6 | Not specified | [11] |
| SKOV3 | Ovarian Carcinoma | Null | 38 | Not specified | [11] |
Table 2: Recommended Working Concentrations for In Vitro Assays
| Assay | Nutlin-3a Concentration (µM) | This compound Concentration (µM) | Incubation Time |
| Cell Viability (MTT/Crystal Violet) | 1 - 50 | 1 - 50 | 24 - 120 hours |
| Western Blotting | 5 - 10 | 5 - 10 | 8 - 48 hours |
| Co-Immunoprecipitation | 10 | 10 | 12 - 24 hours |
| Cell Cycle Analysis | 10 | 10 | 24 hours |
| Apoptosis Assay (Annexin V) | 10 | 10 | 24 - 48 hours |
Mandatory Visualizations
Caption: MDM2-p53 signaling pathway and the mechanism of action of Nutlin-3a.
Caption: General experimental workflow for using Nutlin-3a and this compound.
Caption: Logical relationship of controls in a Nutlin-3a experiment.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the dose-dependent effect of Nutlin-3a and this compound on cell proliferation and viability.
Materials:
-
Cells of interest (e.g., HCT116, U-2 OS)
-
Complete growth medium
-
96-well plates
-
Nutlin-3a and this compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of Nutlin-3a and this compound in complete growth medium. A typical concentration range is 0-50 µM.[6][11] Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
Remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Western Blotting for p53 and Downstream Targets
Objective: To assess the effect of Nutlin-3a and this compound on the protein levels of p53, MDM2, and p21.
Materials:
-
Cells of interest
-
6-well plates
-
Nutlin-3a and this compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p53, anti-MDM2, anti-p21, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with Nutlin-3a (e.g., 10 µM), this compound (e.g., 10 µM), or vehicle (DMSO) for the desired time (e.g., 24 hours).[4][12]
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.[13]
-
Denature 20-50 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[14]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an ECL detection system.[15]
Protocol 3: Co-Immunoprecipitation (Co-IP) for MDM2-p53 Interaction
Objective: To determine if Nutlin-3a disrupts the interaction between MDM2 and p53.
Materials:
-
Cells of interest
-
10 cm dishes
-
Nutlin-3a and this compound
-
Co-IP lysis buffer (non-denaturing)
-
Antibody for immunoprecipitation (e.g., anti-MDM2 or anti-p53)
-
Protein A/G agarose beads
-
Antibodies for western blotting (anti-MDM2 and anti-p53)
Procedure:
-
Seed cells in 10 cm dishes and grow to 80-90% confluency.
-
Treat cells with Nutlin-3a (e.g., 10 µM), this compound (e.g., 10 µM), or vehicle (DMSO) for 12-24 hours.[16]
-
Lyse the cells in non-denaturing Co-IP lysis buffer.
-
Pre-clear the lysates by incubating with protein A/G agarose beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysates with the immunoprecipitating antibody (e.g., anti-MDM2) overnight at 4°C.
-
Add protein A/G agarose beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Wash the beads several times with Co-IP lysis buffer.
-
Elute the immunoprecipitated proteins by boiling the beads in Laemmli buffer.
-
Analyze the eluted proteins by western blotting using antibodies against p53 and MDM2. A decrease in the p53 signal in the Nutlin-3a treated sample immunoprecipitated with MDM2 indicates disruption of the interaction.[17]
References
- 1. academic.oup.com [academic.oup.com]
- 2. Pharmacologic activation of p53 by small-molecule MDM2 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. pnas.org [pnas.org]
- 5. Nutlin-3a Activates p53 to Both Down-regulate Inhibitor of Growth 2 and Up-regulate mir-34a, mir-34b, and mir-34c Expression, and Induce Senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of p53 by Nutlin-3a Induces Apoptosis and Cellular Senescence in Human Glioblastoma Multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of lung p53 by Nutlin-3a prevents and reverses experimental pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. pnas.org [pnas.org]
- 10. MDM2 antagonist Nutlin-3a potentiates antitumour activity of cytotoxic drugs in sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. Small-molecule MDM2 antagonists reveal aberrant p53 signaling in cancer: Implications for therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. pubcompare.ai [pubcompare.ai]
- 15. walshmedicalmedia.com [walshmedicalmedia.com]
- 16. researchgate.net [researchgate.net]
- 17. Activation of the p53 pathway by the MDM2 inhibitor nutlin-3a overcomes BCL2 overexpression in a preclinical model of diffuse large B-cell lymphoma associated with t(14;18)(q32;q21) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Nutlin-3b in Preclinical Research
Introduction
Nutlin-3b is the inactive (+)-enantiomer of Nutlin-3, a potent small-molecule inhibitor of the p53-MDM2 interaction.[1] While its active counterpart, Nutlin-3a, effectively disrupts the binding of p53 to its negative regulator MDM2, this compound exhibits significantly lower affinity for MDM2, with an approximately 150 to 200-fold weaker binding capacity.[2][3] This substantial difference in activity makes this compound an ideal negative control for in vitro and in vivo studies investigating the specific effects of MDM2-p53 pathway inhibition. Its use allows researchers to distinguish between on-target effects mediated by p53 activation and any potential off-target or non-specific cellular activities of the chemical scaffold.[1]
These application notes provide researchers, scientists, and drug development professionals with comprehensive information on this compound, including supplier details, key quantitative data, detailed experimental protocols, and diagrams of relevant signaling pathways and workflows.
Supplier and Catalog Information
For researchers looking to procure this compound for experimental use, several reputable suppliers offer this compound. It is crucial to obtain high-purity material to ensure the reliability and reproducibility of experimental results.
| Supplier | Catalog Number |
| Selleck Chemicals | S8065[1][4] |
| MedChemExpress | HY-10029B[2][5] |
| APExBIO | A8881[3] |
| Cayman Chemical | 10004372 (for Nutlin-3, a racemic mixture)[6] |
Data Presentation
The following tables summarize key quantitative data for this compound, primarily in comparison to its active enantiomer, Nutlin-3a.
Table 1: In Vitro Potency and Physicochemical Properties
| Parameter | Value | Notes |
| IC50 (p53-MDM2 Interaction) | 13.6 µM[1][2][3] | Approximately 150-200 times less potent than Nutlin-3a.[1][2][3] |
| Solubility | 100 mg/mL in DMSO[1] | Fresh DMSO is recommended as moisture can reduce solubility.[1] |
| CAS Number | 675576-97-3[1][4] |
Table 2: Cellular Activity in Cancer Cell Lines
| Cell Line (p53 Status) | Assay | Treatment | Result |
| HCT116 (Wild-Type) | Proliferation/Apoptosis | 10 µM this compound for 24-48h | No effect on cell proliferation or apoptosis.[2] |
| HCT116 (Wild-Type) | Gene Expression (RT-PCR) | 10 µM this compound for 8h | No induction of MDM2 or p21 mRNA expression.[7] |
| HCT116 (Wild-Type) | Protein Expression (Western Blot) | This compound for 24h | No increase in p53 or p21 protein levels.[7] |
| SJSA-1 (Wild-Type, MDM2 amp.) | Apoptosis (TUNEL Assay) | 10 µM this compound for 48h | Indistinguishable from untreated controls. (Active Nutlin-3a induced 45% apoptosis).[1][7] |
| MDA-MB-435 (Mutant) | Antiproliferation | 0-8 µM this compound for 8h | Potent antiproliferative activity observed.[2] |
| SW480 (Mutant) | Antiproliferation | 0-8 µM this compound for 8h | Potent antiproliferative activity observed.[2] |
Experimental Protocols
The following protocols are provided as a guide for using this compound in common cell-based assays. This compound should be used in parallel with the active compound (Nutlin-3a) and a vehicle control (e.g., DMSO) at the same final concentration.
Protocol 1: Western Blot for p53 Pathway Activation
This protocol details the analysis of key proteins in the p53 signaling pathway following treatment.
-
Cell Culture and Treatment:
-
Plate cells (e.g., HCT116, A549) at a density that will ensure they are in the logarithmic growth phase and do not exceed 80-90% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with the desired concentrations of Nutlin-3a (e.g., 5-10 µM), this compound (e.g., 10 µM as a negative control), and a vehicle control (DMSO) for the specified duration (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration using a BCA protein assay kit.[8]
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.[9]
-
Load samples onto a 10% polyacrylamide gel and separate proteins by SDS-PAGE.[9]
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.[9]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies and dilutions include:
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit HRP, 1:3000) for 1 hour at room temperature.[9]
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) reagent and image the blot.[9]
-
Protocol 2: Apoptosis Analysis by Annexin V/PI Staining
This flow cytometry-based method quantifies the percentage of apoptotic and necrotic cells.
-
Cell Treatment and Collection:
-
Seed and treat cells as described in Protocol 1 for the desired time (e.g., 48 hours).
-
Collect both adherent and floating cells. For adherent cells, use trypsin and neutralize with media containing serum.
-
Combine all cells and centrifuge at 1,500 rpm for 5 minutes.
-
Wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Analyze the stained cells by flow cytometry within 1 hour.[8][10]
-
Annexin V-positive, PI-negative cells are considered early apoptotic.
-
Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.
-
The apoptotic index can be calculated as the percentage of Annexin V positive cells in the Nutlin-3a treated sample minus the background apoptosis in the this compound treated sample.[11]
-
Protocol 3: Cell Viability Assessment using WST-1/MTT Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Plating and Treatment:
-
Assay Procedure:
-
Add WST-1 or MTT reagent to each well according to the manufacturer's protocol.
-
Incubate the plate for 1-4 hours at 37°C.
-
If using MTT, add solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-1) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the dose-response curves to determine the IC50 values.
-
Visualizations
The following diagrams illustrate the signaling pathway and a general experimental workflow.
Caption: p53-MDM2 signaling pathway and the inhibitory action of Nutlin-3a.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. Sapphire Bioscience [sapphirebioscience.com]
- 5. This compound | MDM-2/p53 MDM2抑制剂 | MCE [medchemexpress.cn]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. The MDM2-inhibitor Nutlin-3 synergizes with cisplatin to induce p53 dependent tumor cell apoptosis in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. addi.ehu.eus [addi.ehu.eus]
- 10. ahajournals.org [ahajournals.org]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Nutlin-3b in Neuroblastoma Cell Lines
Introduction
Neuroblastoma, a common pediatric solid tumor, is characterized by a low frequency of p53 mutations at diagnosis. This makes the p53 signaling pathway an attractive therapeutic target. The E3 ubiquitin ligase MDM2 is a key negative regulator of p53, promoting its degradation. Nutlin-3a, a potent and specific small-molecule inhibitor of the MDM2-p53 interaction, has been shown to stabilize and activate p53, leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53.
Nutlin-3 is a racemic mixture of two enantiomers: Nutlin-3a (the active enantiomer) and Nutlin-3b (the inactive enantiomer). This compound serves as an essential negative control in experiments to demonstrate that the observed cellular effects are specifically due to the inhibition of the MDM2-p53 interaction by Nutlin-3a. This document provides detailed application notes and protocols for the use of Nutlin-3a and this compound in neuroblastoma cell lines.
Mechanism of Action: The MDM2-p53 Pathway
Nutlin-3a competitively binds to the p53-binding pocket of MDM2, thereby blocking the interaction between these two proteins. This prevents the MDM2-mediated ubiquitination and subsequent proteasomal degradation of p53. The stabilized p53 can then accumulate in the nucleus, where it acts as a transcription factor to regulate the expression of target genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., PUMA, BAX). In contrast, this compound has a much lower affinity for MDM2 and does not effectively disrupt the MDM2-p53 interaction, making it an ideal negative control.
Figure 1: MDM2-p53 Signaling Pathway and the Effect of Nutlin-3 Enantiomers.
Data Presentation
Table 1: IC50 Values of Nutlin-3a in Neuroblastoma Cell Lines
| Cell Line | p53 Status | MYCN Status | IC50 (µM) at 72h | Reference |
| UKF-NB-3 | Wild-Type | Amplified | 2.03 | [1] |
| UKF-NB-3rDOX20 | Wild-Type | Amplified | 3.14 | [1] |
| UKF-NB-3rVCR10 | Mutant | Amplified | 21.22 | [1] |
| LA-N-5 | Wild-Type | Amplified | Not Reported | [2] |
| SMS-KCNR | Wild-Type | Amplified | Not Reported | [2] |
| SK-N-SH | Wild-Type | Non-amplified | Not Reported | [3] |
| SH-SY5Y | Wild-Type | Non-amplified | Not Reported | [3] |
Note: The inactive enantiomer, this compound, is expected to have a significantly higher or no measurable IC50 value in these cell lines.
Table 2: Effect of Nutlin-3a on Apoptosis and Cell Cycle in Neuroblastoma Cell Lines
| Cell Line | Treatment | % Apoptotic Cells (Sub-G1) | Cell Cycle Arrest | Reference |
| UKF-NB-3 | 16 µM Nutlin-3a (48h) | Increased | G1 arrest | [1] |
| UKF-NB-3rDOX20 | 16 µM Nutlin-3a (48h) | Increased | G1 arrest | [1] |
| UKF-NB-3rVCR10 | 16 µM Nutlin-3a (48h) | No significant increase | No G1 arrest | [1] |
Experimental Protocols
General Experimental Workflow
The following diagram outlines a typical workflow for assessing the efficacy of Nutlin-3a and the specificity of its action using this compound as a negative control in neuroblastoma cell lines.
Figure 2: General Experimental Workflow for Evaluating Nutlin-3 Enantiomers.
Protocol 1: Cell Viability Assay (CellTiter-Glo® Luminescent Assay)
This protocol is adapted from a study on Nutlin-3 in neuroblastoma cells[1].
Materials:
-
Neuroblastoma cell lines
-
Complete cell culture medium
-
96-well opaque-walled plates
-
Nutlin-3a and this compound (dissolved in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Seed neuroblastoma cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow cells to attach.
-
Prepare serial dilutions of Nutlin-3a and this compound in complete medium. A typical concentration range is 0.1 to 50 µM. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
Add 100 µL of the drug dilutions or vehicle control to the appropriate wells.
-
Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC50 values.
Protocol 2: Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This is a general protocol for apoptosis detection by flow cytometry[4][5].
Materials:
-
Treated and control neuroblastoma cells
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Culture and treat cells with Nutlin-3a, this compound, or vehicle for the desired time.
-
Harvest both adherent and floating cells. For adherent cells, use trypsin and neutralize with serum-containing medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with cold PBS by resuspending the pellet in PBS and centrifuging at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This is a general protocol for cell cycle analysis by flow cytometry[6][7].
Materials:
-
Treated and control neuroblastoma cells
-
PBS
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A in PBS)
-
Flow cytometer
Procedure:
-
Culture and treat cells with Nutlin-3a, this compound, or vehicle for the desired time.
-
Harvest cells by trypsinization, if adherent.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cell pellet with cold PBS.
-
Fix the cells by resuspending the pellet in 1 mL of cold 70% ethanol while gently vortexing.
-
Incubate the cells on ice for at least 30 minutes or at -20°C overnight.
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 4: Western Blotting for p53 Pathway Activation
This protocol outlines the detection of key proteins in the p53 pathway.
Materials:
-
Treated and control neuroblastoma cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p53, anti-MDM2, anti-p21, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Culture and treat cells with Nutlin-3a, this compound, or vehicle.
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Analyze the band intensities and normalize to a loading control like β-actin.
Expected Results and Interpretation
-
Cell Viability: Nutlin-3a is expected to decrease the viability of p53 wild-type neuroblastoma cells in a dose- and time-dependent manner. This compound and the vehicle control should have minimal effect on cell viability.
-
Apoptosis: Treatment with Nutlin-3a should lead to a significant increase in the percentage of apoptotic cells (Annexin V-positive) in p53 wild-type cell lines. No significant increase in apoptosis is expected with this compound treatment.
-
Cell Cycle: Nutlin-3a should induce a G1 phase cell cycle arrest in p53 wild-type neuroblastoma cells, characterized by an accumulation of cells in the G1 phase and a reduction in the S phase population. This compound should not cause a significant change in the cell cycle distribution.
-
Western Blotting: In p53 wild-type cells, Nutlin-3a treatment is expected to cause an accumulation of p53 protein and an upregulation of its downstream targets, p21 and MDM2 (as MDM2 is also a transcriptional target of p53, forming a negative feedback loop). This compound should not induce these changes.
Troubleshooting
-
No effect of Nutlin-3a:
-
Verify the p53 status of the cell line; Nutlin-3a is largely ineffective in p53 mutant or null cells.
-
Check the concentration and stability of the Nutlin-3a solution.
-
Ensure the treatment duration is sufficient to observe a response.
-
-
High background in Western blotting:
-
Optimize antibody concentrations and blocking conditions.
-
Ensure adequate washing steps.
-
-
Variability in flow cytometry data:
-
Ensure single-cell suspensions are used to avoid clumps.
-
Properly set up compensation for multi-color staining.
-
Analyze a sufficient number of events (e.g., >10,000).
-
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic Design and Biological Evaluation of New p53-MDM2 Interaction Inhibitors Based on Imidazoline Core - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bdbiosciences.com [bdbiosciences.com]
- 5. bosterbio.com [bosterbio.com]
- 6. Flow cytometry with PI staining | Abcam [abcam.com]
- 7. ucl.ac.uk [ucl.ac.uk]
Application Notes and Protocols for the Use of Nutlin-3b in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Nutlin-3b as a critical negative control in high-throughput screening (HTS) assays designed to identify inhibitors of the p53-MDM2 protein-protein interaction. Detailed protocols for key experimental assays are provided, along with representative data and visualizations to aid in assay development and interpretation.
Introduction
The p53 tumor suppressor protein is a critical regulator of cell cycle arrest and apoptosis. Its activity is tightly controlled by the E3 ubiquitin ligase MDM2, which binds to p53 and targets it for proteasomal degradation. In many cancers, the p53 pathway is inactivated through the overexpression of MDM2. The development of small molecules that inhibit the p53-MDM2 interaction is a promising therapeutic strategy to reactivate p53 function in cancer cells.
Nutlin-3a is a potent and selective small-molecule inhibitor of the p53-MDM2 interaction. Its inactive enantiomer, this compound, exhibits a significantly lower binding affinity for MDM2, making it an ideal negative control for HTS assays.[1] The use of this compound is essential to distinguish true inhibitory activity from non-specific or off-target effects of screened compounds.
Mechanism of Action: The p53-MDM2 Signaling Pathway
The interaction between p53 and MDM2 forms a negative feedback loop. p53 transcriptionally activates the MDM2 gene, and the resulting MDM2 protein, in turn, binds to the N-terminal transactivation domain of p53, leading to its ubiquitination and subsequent degradation by the proteasome. Small-molecule inhibitors like Nutlin-3a occupy the p53-binding pocket on MDM2, preventing this interaction, which leads to the stabilization and activation of p53. This activation results in the transcription of p53 target genes, such as CDKN1A (p21), which mediates cell cycle arrest, and pro-apoptotic genes like BAX and PUMA.
Caption: The p53-MDM2 signaling pathway and the mechanism of action of Nutlin-3a.
High-Throughput Screening (HTS) Workflow
A typical HTS campaign to identify inhibitors of the p53-MDM2 interaction involves several key stages, from assay development to hit validation. This compound is used as a negative control throughout this process to ensure the quality and reliability of the screening data.
Caption: A generalized workflow for a high-throughput screening campaign.
Quantitative Data Summary
The following tables summarize key quantitative data for Nutlin-3a and this compound in HTS assays.
Table 1: Comparative Potency of Nutlin-3a and this compound
| Compound | Assay Type | Target/Cell Line | IC50 | Reference |
| Nutlin-3a | Fluorescence Polarization | MDM2 | ~90 nM | [2] |
| This compound | Fluorescence Polarization | MDM2 | 13.6 µM | [3] |
| Nutlin-3a | Cell Viability (MTS) | Saos-2-BCRP | 45.8 (±2.6) µM | [1] |
| Nutlin-3a | Cell Viability (MTS) | Saos-2-pcDNA3.1 | 43.5 (±3.0) µM | [1] |
| Nutlin-3a | Cell Viability | OSA (MDM2 Amplified) | ~2 µM | [4] |
| Nutlin-3a | Cell Viability | T778 (MDM2 Amplified) | ~2 µM | [4] |
| Nutlin-3a | Cell Viability | U2OS (MDM2 Wt) | ~4 µM | [4] |
Table 2: HTS Assay Quality Control Parameters
| Assay Type | Positive Control | Negative Control | Z'-Factor | Hit Rate | Reference |
| Condensate-based mCherry signal | DMSO | Nutlin-3a | 0.52 | ~0.3% | [5][6] |
| p53-hDM2 Protein-Protein Interaction Biosensor | DMSO | 10 µM Nutlin-3a | 0.56 (±0.08) | N/A | [3] |
| AC1-CaM Fluorescence Polarization | 100 µM CDZ | 1% DMSO | 0.70 - 0.77 | ~0.9% | [7] |
Experimental Protocols
Protocol 1: Fluorescence Polarization (FP) HTS Assay for p53-MDM2 Interaction
This protocol describes a competitive FP assay to screen for inhibitors of the p53-MDM2 interaction. The assay measures the displacement of a fluorescently labeled p53-derived peptide from the MDM2 protein.
Materials and Reagents:
-
Recombinant human MDM2 protein (N-terminal domain)
-
Fluorescently labeled p53 peptide (e.g., TAMRA-p53(15-29))
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 0.1% BSA, 1 mM DTT
-
Nutlin-3a (positive control)
-
This compound (negative control)
-
DMSO (vehicle control)
-
384-well, low-volume, black, flat-bottom plates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Reagent Preparation:
-
Prepare a 2X solution of MDM2 protein and a 2X solution of the fluorescent p53 peptide in Assay Buffer. The final concentrations will need to be optimized, but typical starting points are 20 nM MDM2 and 10 nM peptide.
-
Prepare serial dilutions of Nutlin-3a and this compound in DMSO. A typical starting concentration range is 100 µM to 1 nM.
-
Prepare a stock solution of the compound library in DMSO.
-
-
Assay Plate Preparation:
-
Add 1 µL of each test compound, Nutlin-3a, this compound, or DMSO to the appropriate wells of a 384-well plate.
-
Add 10 µL of the 2X MDM2 protein solution to all wells except the "no protein" control wells.
-
Add 10 µL of Assay Buffer to the "no protein" control wells.
-
Mix the plate gently and incubate for 15 minutes at room temperature.
-
-
Fluorescent Peptide Addition and Incubation:
-
Add 10 µL of the 2X fluorescent p53 peptide solution to all wells.
-
Mix the plate gently and incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence polarization on a plate reader. Excitation and emission wavelengths will depend on the fluorophore used (e.g., 540 nm excitation and 590 nm emission for TAMRA).
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - [(mP_sample - mP_min) / (mP_max - mP_min)]) where mP_sample is the millipolarization value of the test compound, mP_min is the average mP of the positive control (Nutlin-3a), and mP_max is the average mP of the negative control (DMSO).
-
Determine the Z'-factor for the assay using the positive (Nutlin-3a) and negative (DMSO) controls.
-
Plot dose-response curves for active compounds and determine their IC50 values.
-
Protocol 2: Cell-Based p53-Luciferase Reporter HTS Assay
This protocol describes a cell-based assay to screen for compounds that activate the p53 pathway. The assay utilizes a cell line stably expressing a luciferase reporter gene under the control of a p53-responsive promoter.
Materials and Reagents:
-
Human cell line with wild-type p53 (e.g., HCT116, MCF7) stably transfected with a p53-luciferase reporter construct.
-
Cell culture medium (e.g., DMEM) supplemented with 10% FBS and antibiotics.
-
Nutlin-3a (positive control)
-
This compound (negative control)
-
DMSO (vehicle control)
-
384-well, white, clear-bottom cell culture plates
-
Luciferase assay reagent (e.g., Bright-Glo™)
-
Luminometer plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the p53-reporter cells.
-
Seed the cells into 384-well plates at an optimized density (e.g., 5,000 cells/well in 40 µL of medium).
-
Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Addition:
-
Prepare serial dilutions of the test compounds, Nutlin-3a, and this compound in cell culture medium. The final DMSO concentration should be kept below 0.5%.
-
Add 10 µL of the diluted compounds to the respective wells.
-
Incubate the plates for 18-24 hours at 37°C in a 5% CO2 incubator.
-
-
Luciferase Assay:
-
Equilibrate the plates and the luciferase assay reagent to room temperature.
-
Add 25 µL of the luciferase assay reagent to each well.
-
Mix the plate on an orbital shaker for 5 minutes to ensure cell lysis and signal stabilization.
-
-
Data Acquisition:
-
Measure the luminescence signal using a plate reader.
-
-
Data Analysis:
-
Calculate the fold activation for each compound relative to the DMSO control.
-
Determine the Z'-factor for the assay using the positive (Nutlin-3a) and negative (DMSO) controls.
-
Identify hits based on a predefined fold-activation threshold.
-
Perform dose-response analysis for the confirmed hits to determine their EC50 values.
-
Considerations for Off-Target Effects
While this compound is largely inactive against MDM2, some studies have shown that both Nutlin-3a and this compound can inhibit the efflux function of the Breast Cancer Resistance Protein (BCRP) with similar potency.[1] This is an important consideration, as BCRP inhibition can lead to increased intracellular concentrations of other compounds, potentially causing false positives in cell-based assays. It is therefore crucial to include appropriate counter-screens to identify and eliminate compounds that act through off-target mechanisms.
Conclusion
This compound is an indispensable tool for the development and validation of HTS assays targeting the p53-MDM2 interaction. Its use as a negative control allows for the confident identification of specific inhibitors of this critical cancer target. The protocols and data presented here provide a robust framework for researchers to implement reliable and high-quality screening campaigns in their drug discovery efforts.
References
- 1. MDM2 Antagonist Nutlin-3a Reverses Mitoxantrone Resistance by Inhibiting Breast Cancer Resistance Protein Mediated Drug Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescence polarization assay and inhibitor design for MDM2/p53 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. MDM2 antagonist Nutlin-3a potentiates antitumour activity of cytotoxic drugs in sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Protein-protein interaction-based high throughput screening for adenylyl cyclase 1 inhibitors: Design, implementation, and discovery of a novel chemotype [frontiersin.org]
Application Notes & Protocols: A Comprehensive Guide to Assessing Off-Target Effects of Nutlin-3b
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nutlin-3a is a potent and selective small-molecule inhibitor of the MDM2-p53 interaction, leading to the stabilization and activation of the p53 tumor suppressor protein.[1][2][3] Its less active enantiomer, Nutlin-3b, binds to MDM2 with a significantly lower affinity (approximately 150-200 times weaker) and is therefore ubiquitously used as a negative control in experiments to ensure that the observed cellular effects of Nutlin-3a are indeed due to the specific inhibition of the MDM2-p53 interaction.[4][5][6]
While this compound is considered largely inactive against MDM2 at concentrations where Nutlin-3a is effective, the assumption that it is entirely devoid of biological activity can be misleading.[6] At higher concentrations, or in specific cellular contexts, this compound may exert "off-target" effects, which are biological activities independent of MDM2-p53 pathway modulation. Identifying these off-target effects is critical for the correct interpretation of experimental data and for the broader understanding of the safety and specificity of the nutlin chemical scaffold.
These application notes provide a framework and detailed protocols for researchers to systematically investigate and validate potential off-target effects of this compound.
Known & Potential Off-Target Effects of this compound
Recent studies have revealed that this compound is not biologically inert and can influence cellular processes in a p53-independent manner. The most well-documented off-target effect is the inhibition of the ATP-binding cassette (ABC) transporter, Breast Cancer Resistance Protein (BCRP/ABCG2).
A study demonstrated that both Nutlin-3a and this compound could inhibit the efflux function of BCRP, thereby reversing multidrug resistance to BCRP substrates like mitoxantrone and Hoechst 33342.[7] This effect was shown to be independent of p53 status and occurred with similar potency for both enantiomers.[7] This finding is significant as it suggests a potential polypharmacology for the nutlin scaffold that extends beyond MDM2.
Table 1: Summary of Quantified Off-Target Effects of this compound
| Target/Process | Effect | Cellular Context | Potency/Concentration | p53-Dependence | Reference |
| BCRP (ABCG2) Transporter | Inhibition of efflux function | Saos-2-BCRP, MDCKII cell lines | Effective at 50 µM | Independent | [7] |
| P-glycoprotein (P-gp) | Interference with drug efflux | UKF-NB-3rVCR10 neuroblastoma cells | 20 µM | Not specified | [6] |
| Cell Proliferation | Antiproliferative activity | MDA-MB-435, SW480 (mutant p53) | Effective in 0-8 µM range | Independent | [6] |
Experimental Strategy for Off-Target Profiling
A multi-omics and functional approach is recommended for a comprehensive assessment of this compound's off-target profile. This involves global, unbiased screening methods followed by targeted validation experiments.
Caption: Workflow for identifying and validating this compound off-targets.
Signaling Pathway Context: The MDM2-p53 Axis
To appreciate the concept of off-target effects, it is crucial to understand the intended on-target mechanism of the active enantiomer, Nutlin-3a. Nutlin-3a occupies the p53-binding pocket on the MDM2 protein, preventing MDM2 from targeting p53 for ubiquitination and subsequent proteasomal degradation. This leads to p53 accumulation and the activation of its downstream transcriptional targets, resulting in cell cycle arrest or apoptosis. This compound fails to bind this pocket effectively, and thus should not activate this pathway. Any observed effects are therefore, by definition, off-target.
Caption: The MDM2-p53 signaling pathway and points of intervention.
Experimental Protocols
Protocol 1: Assessing p53-Independent Cytotoxicity
Objective: To determine if this compound exhibits cytotoxic or anti-proliferative effects in the absence of functional p53, which would indicate an off-target mechanism.
Materials:
-
p53-null cell line (e.g., H1299, Saos-2) and a p53 wild-type control (e.g., A549, U2OS).
-
Nutlin-3a and this compound (dissolved in DMSO).
-
Complete cell culture medium.
-
Cell viability reagent (e.g., CellTiter-Glo®, Resazurin, or Trypan Blue).
-
96-well plates.
Procedure:
-
Cell Seeding: Seed both p53-null and p53-wild-type cells into 96-well plates at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of Nutlin-3a and this compound in complete medium. A typical concentration range would be 0.1 µM to 50 µM. Add the compounds to the respective wells. Include a DMSO-only vehicle control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence, fluorescence, or absorbance using a plate reader. For Trypan Blue, count viable cells using a hemocytometer.
-
Analysis: Normalize the data to the vehicle control. Plot cell viability (%) versus compound concentration and calculate the IC₅₀ values for each compound in each cell line. A low IC₅₀ for this compound in p53-null cells indicates a potent off-target cytotoxic effect.
Protocol 2: Global Proteomic Profiling using Mass Spectrometry
Objective: To identify proteins and pathways that are significantly altered upon this compound treatment in an unbiased, genome-wide manner.
Materials:
-
p53-null cell line (e.g., H1299).
-
This compound and DMSO vehicle.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA Protein Assay Kit.
-
Materials for protein digestion (DTT, iodoacetamide, trypsin).
-
Mass spectrometer (e.g., Orbitrap-based).
Procedure:
-
Cell Culture and Treatment: Grow p53-null cells in large-format dishes (e.g., 10 cm) to ~80% confluency. Treat cells with a high concentration of this compound (e.g., 20-40 µM) and a DMSO vehicle control for a relevant time period (e.g., 6, 12, or 24 hours). Perform in biological triplicate.
-
Cell Lysis and Protein Quantification: Harvest cells, wash with cold PBS, and lyse with appropriate buffer. Determine protein concentration using a BCA assay.
-
Protein Digestion: Take equal amounts of protein from each sample (~50-100 µg). Reduce disulfide bonds with DTT, alkylate cysteine residues with iodoacetamide, and digest the proteins into peptides overnight with sequencing-grade trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis:
-
Use a search algorithm (e.g., MaxQuant, Proteome Discoverer) to identify and quantify peptides and proteins from the raw mass spectrometry data.
-
Perform statistical analysis to identify proteins that are significantly up- or down-regulated in this compound-treated samples compared to controls (e.g., using a t-test with a defined p-value and fold-change cutoff).
-
Perform pathway enrichment analysis (e.g., using DAVID, Metascape) on the list of significantly altered proteins to identify perturbed biological processes.
-
Table 2: Representative Data from a Hypothetical Proteomic Screen
| Protein ID (UniProt) | Gene Name | Fold Change (this compound vs. Vehicle) | p-value | Potential Function |
| P08183 | ABCG2 | 1.05 | 0.85 | Drug Efflux Transporter |
| Q02763 | HSPA5 | 2.1 | 0.008 | ER Stress, Protein Folding |
| P62258 | HSP90B1 | 1.9 | 0.012 | Chaperone, Protein Stability |
| P11142 | HMOX1 | 3.5 | 0.001 | Oxidative Stress Response |
Note: This table is for illustrative purposes. Actual results will vary.
Protocol 3: Validation of a Putative Target by Western Blot
Objective: To validate the findings from the proteomic screen by measuring the expression level of a specific protein of interest.
Materials:
-
Cell lysates from Protocol 2 (or a newly prepared set).
-
SDS-PAGE gels and running buffer.
-
Transfer apparatus (wet or semi-dry) and PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody against the protein of interest.
-
Loading control primary antibody (e.g., β-actin, GAPDH).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate (ECL).
-
Imaging system.
Procedure:
-
Protein Quantification: Normalize the protein concentration of all lysates.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against the target protein (at the manufacturer's recommended dilution) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the ECL substrate and capture the chemiluminescent signal using an imager.
-
Stripping and Re-probing: If necessary, strip the membrane and re-probe with a loading control antibody to ensure equal protein loading across lanes.
-
Analysis: Quantify band intensities using software like ImageJ. Normalize the intensity of the target protein to the loading control. Compare the normalized intensity between control and this compound treated samples.
References
- 1. Reduced transcriptional activity in the p53 pathway of senescent cells revealed by the MDM2 antagonist nutlin-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The MDM2-inhibitor Nutlin-3 synergizes with cisplatin to induce p53 dependent tumor cell apoptosis in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 4. pnas.org [pnas.org]
- 5. Nutlin-3a Activates p53 to Both Down-regulate Inhibitor of Growth 2 and Up-regulate mir-34a, mir-34b, and mir-34c Expression, and Induce Senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. MDM2 Antagonist Nutlin-3a Reverses Mitoxantrone Resistance by Inhibiting Breast Cancer Resistance Protein Mediated Drug Transport - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Nutlin-3b Troubleshooting Guide
Frequently Asked Questions (FAQs)
Q1: What is the expected activity of Nutlin-3b in cellular assays?
This compound is the inactive enantiomer of Nutlin-3a and is expected to have significantly lower binding affinity for MDM2, approximately 150 to 200 times less than Nutlin-3a.[1][2][3] Consequently, in assays measuring p53-dependent outcomes such as cell cycle arrest, apoptosis, or the upregulation of p53 target genes (e.g., CDKN1A (p21), MDM2), this compound should exhibit minimal to no activity at concentrations where Nutlin-3a is highly active.[2][3][4][5] It serves as a crucial negative control to demonstrate that the observed effects of Nutlin-3a are specifically due to the inhibition of the MDM2-p53 interaction.
Q2: Why is my this compound showing activity in my assay?
There are several potential reasons why this compound may exhibit unexpected activity:
-
Compound Contamination: The this compound sample may be contaminated with the active enantiomer, Nutlin-3a. Even a small amount of contamination can lead to significant p53 activation.
-
Off-Target Effects: At high concentrations, this compound may exert off-target effects independent of the p53 pathway. For instance, both Nutlin-3a and this compound have been reported to inhibit the function of ATP-binding cassette (ABC) transporters like the Breast Cancer Resistance Protein (BCRP/ABCG2) and P-glycoprotein (P-gp).[6] This can lead to increased intracellular concentrations of other compounds or dyes used in the assay.
-
p53-Independent Mechanisms: In some specific cellular contexts, this compound has been noted to have slight antiproliferative effects in cells with mutant p53, suggesting a mechanism independent of MDM2-p53 interaction.[1]
-
Experimental Artifacts: The observed activity could be an artifact of the assay system itself or interactions with other reagents.
Q3: How can I verify the inactivity of my this compound stock?
To confirm the expected inactivity of your this compound, it is recommended to perform a set of validation experiments using well-characterized cell lines with known p53 status. A p53 wild-type cell line (e.g., HCT116, SJSA-1) and a p53-null or mutant cell line (e.g., H1299, SW480) should be used.[2][5] A dose-response experiment comparing the effects of Nutlin-3a and this compound on cell viability and p53 target gene expression is a robust validation method.
Troubleshooting Guide
If you are observing unexpected activity with this compound, follow these troubleshooting steps:
Step 1: Verify Experimental Controls and Conditions
-
Cell Line Authentication: Confirm the identity and p53 status of your cell lines through STR profiling and sequencing.
-
Reagent Quality: Ensure all other reagents, including media and serum, are of high quality and are not contributing to the observed effects.
-
Assay Specificity: Evaluate if the assay readout could be influenced by p53-independent mechanisms or off-target effects of this compound. For example, if using a fluorescent dye-based assay, consider if this compound could be interfering with dye efflux.[6]
Step 2: Assess Compound Integrity
-
Source a New Batch: Obtain a new, certified batch of this compound from a reputable supplier.
-
Perform Quality Control: If possible, perform analytical chemistry techniques such as chiral chromatography to assess the enantiomeric purity of your this compound stock and rule out contamination with Nutlin-3a.
Step 3: Conduct Control Experiments to Differentiate On-Target vs. Off-Target Effects
-
Use a p53-Null Cell Line: Test the effects of this compound in a p53-null cell line. Any activity observed in these cells is likely p53-independent.
-
Western Blot Analysis: Perform a western blot to check for the induction of p53 and its downstream targets, p21 and MDM2. In a p53 wild-type cell line, Nutlin-3a should cause a significant increase in the levels of these proteins, while this compound should not.[3][5]
-
Gene Expression Analysis: Use quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of p53 target genes like CDKN1A (p21) and MDM2. Nutlin-3a should induce their expression, whereas this compound should have a negligible effect.[5]
Experimental Protocols
Protocol 1: Cell Viability Assay
-
Cell Seeding: Seed p53 wild-type (e.g., HCT116) and p53-mutant (e.g., SW480) cells in 96-well plates at a density of 5,000 cells per well. Allow cells to adhere overnight.
-
Treatment: Prepare serial dilutions of Nutlin-3a and this compound (e.g., 0.1, 0.3, 1, 3, 10, 30 µM). Treat cells with the compounds or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for 72 hours.
-
Viability Assessment: Measure cell viability using a suitable method, such as the MTT or SRB assay.
-
Data Analysis: Calculate the IC50 values for both compounds in each cell line.
Protocol 2: Western Blot for p53 Pathway Activation
-
Cell Seeding and Treatment: Seed p53 wild-type cells (e.g., SJSA-1) in 6-well plates. Once the cells reach 70-80% confluency, treat them with 10 µM Nutlin-3a, 10 µM this compound, or a vehicle control for 24 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against p53, p21, MDM2, and a loading control (e.g., β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Data Presentation
Table 1: Comparative IC50 Values of Nutlin-3a and this compound in p53 Wild-Type and Mutant Cell Lines
| Compound | Cell Line | p53 Status | IC50 (µM) |
| Nutlin-3a | HCT116 | Wild-Type | ~1 |
| This compound | HCT116 | Wild-Type | >30 |
| Nutlin-3a | SW480 | Mutant | >30 |
| This compound | SW480 | Mutant | >30 |
Note: IC50 values are approximate and can vary between experiments and laboratories.
Table 2: Expected Outcomes of Control Experiments
| Experiment | Nutlin-3a Treatment (p53 WT cells) | This compound Treatment (p53 WT cells) |
| Western Blot | Increased p53, p21, MDM2 levels | No significant change in p53, p21, MDM2 levels |
| qRT-PCR | Increased CDKN1A, MDM2 mRNA | No significant change in CDKN1A, MDM2 mRNA |
| Cell Cycle Analysis | G1 and/or G2/M arrest | No significant change in cell cycle distribution |
| Apoptosis Assay | Induction of apoptosis | No significant induction of apoptosis |
Visualizations
Signaling Pathway
Caption: The MDM2-p53 signaling pathway and the mechanism of action of Nutlin-3a.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting unexpected this compound activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pnas.org [pnas.org]
- 3. Small-molecule MDM2 antagonists reveal aberrant p53 signaling in cancer: Implications for therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nutlin-3a Activates p53 to Both Down-regulate Inhibitor of Growth 2 and Up-regulate mir-34a, mir-34b, and mir-34c Expression, and Induce Senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. MDM2 Antagonist Nutlin-3a Reverses Mitoxantrone Resistance by Inhibiting Breast Cancer Resistance Protein Mediated Drug Transport - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Understanding Unexpected Cytotoxicity of Nutlin-3b in Control Cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected cytotoxicity with Nutlin-3b, the inactive enantiomer of the MDM2 inhibitor Nutlin-3. While typically used as a negative control, instances of off-target effects and p53-independent cytotoxicity have been observed. This guide aims to clarify these phenomena and provide actionable solutions for your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is this compound expected to be a negative control?
Nutlin-3a, the active enantiomer, is designed to bind to the p53-binding pocket of MDM2, preventing the degradation of p53 and thereby activating the p53 pathway. This compound has a much lower binding affinity for MDM2, approximately 150-200 times less potent than Nutlin-3a.[1][2] This significant difference in binding affinity is the primary reason why this compound is used as a negative control, as it is expected to have minimal to no effect on the p53-MDM2 interaction and subsequent downstream signaling.
Q2: I'm observing cytotoxicity with this compound in my control cells. Is this a known phenomenon?
Yes, while often considered inert, there are reports of this compound exhibiting biological activity, including cytotoxicity, that is independent of p53 status.[3][4] This suggests that this compound may have off-target effects that can lead to cell death or reduced proliferation, even in control cell lines.
Q3: What are the potential mechanisms for this compound's unexpected cytotoxicity?
The unexpected cytotoxicity of this compound can arise from several p53-independent mechanisms, which are often extrapolated from studies on Nutlin-3 (the racemic mixture or the 'a' enantiomer):
-
Interaction with other MDM2-binding proteins: MDM2 interacts with proteins other than p53, such as the p53 homolog p73 and the transcription factor E2F1.[3][5][6] Nutlin-3 has been shown to disrupt the MDM2-p73 and MDM2-E2F1 interactions, leading to the activation of p73 and E2F1, which can in turn induce apoptosis.[1][3][5][6] It is plausible that this compound, although with lower affinity, may also interfere with these interactions at higher concentrations.
-
Induction of a DNA Damage Response (DDR): Some studies have shown that Nutlin-3 can induce a DNA damage response, characterized by the phosphorylation of H2AX and ATM, independent of its role as an MDM2 antagonist and independent of p53 status.[7] This DDR can lead to cell cycle arrest and apoptosis.
-
Off-target binding: Like many small molecules, this compound may have other, as-yet-unidentified molecular targets within the cell that could lead to cytotoxic effects.
Q4: In which cell types has unexpected this compound cytotoxicity been observed?
Published data indicates that this compound can show antiproliferative activity in cells with mutant p53, such as MDA-MB-435 and SW480 cells.[3][4] While the primary focus of many studies is on cancer cell lines, any observed cytotoxicity in non-cancerous or "control" cell lines should be carefully investigated for potential off-target effects.
Q5: How can I troubleshoot unexpected cytotoxicity from this compound in my experiments?
If you observe unexpected cytotoxicity with this compound, consider the following troubleshooting steps:
-
Confirm the identity and purity of your this compound compound: Ensure that the compound is indeed this compound and not contaminated with the active Nutlin-3a enantiomer.
-
Perform a dose-response curve: Determine the concentration at which cytotoxicity is observed. Off-target effects are often more pronounced at higher concentrations.
-
Use multiple control cell lines: Test the effect of this compound on a panel of cell lines with different p53 statuses (wild-type, mutant, and null) to assess p53 dependency.
-
Assess markers of apoptosis and cell cycle arrest: Use assays such as Annexin V/PI staining, caspase activity assays, and cell cycle analysis to understand the mechanism of cell death.
-
Investigate p53-independent pathways: Examine the activation of p73, E2F1, and markers of the DNA damage response (e.g., γH2AX) using techniques like Western blotting.
Quantitative Data Summary
The following tables summarize the half-maximal inhibitory concentration (IC50) values for Nutlin-3a and this compound in various cell lines, highlighting the differences in potency and the observed effects in p53-mutant or null cells.
Table 1: IC50 Values of Nutlin-3a and this compound in Different Cell Lines
| Cell Line | p53 Status | Nutlin-3a IC50 (µM) | This compound IC50 (µM) | Reference |
| HCT116 | p53+/+ | 28.03 ± 6.66 | - | [8] |
| HCT116 | p53-/- | 30.59 ± 4.86 | - | [8] |
| A549 | p53 wild-type | 17.68 ± 4.52 | - | [6] |
| A549-920 | p53 deficient | 33.85 ± 4.84 | - | [6] |
| CRL-5908 | p53 mutant | 38.71 ± 2.43 | - | [6] |
| MDA-MB-231 | p53 mutant | 22.13 ± 0.85 | Shows antiproliferative activity | [4][8] |
| SW480 | p53 mutant | - | Shows antiproliferative activity | [4] |
| MCF-10A | Non-malignant | 29.68 ± 2.98 | - | [8] |
| General | - | - | 13.6 | [2][4] |
Note: A dash (-) indicates that the data was not provided in the cited source.
Experimental Protocols
1. Cell Viability Assay (MTT/XTT or CellTiter-Glo®)
This protocol is a general guideline for assessing the cytotoxic effects of this compound.
-
Materials:
-
Cell line(s) of interest
-
Complete cell culture medium
-
This compound (and Nutlin-3a as a positive control)
-
DMSO (vehicle control)
-
96-well plates
-
MTT, XTT, or CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
Plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and Nutlin-3a in complete culture medium. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
Remove the overnight culture medium from the cells and add the media containing the different concentrations of this compound, Nutlin-3a, or vehicle control.
-
Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).
-
At each time point, add the viability reagent (MTT, XTT, or CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-response curves to determine the IC50 values.
-
2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol allows for the detection and quantification of apoptotic cells.
-
Materials:
-
Cells treated with this compound (and controls)
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
-
-
Procedure:
-
Culture and treat cells with the desired concentrations of this compound, Nutlin-3a, and vehicle control for the chosen duration.
-
Harvest the cells (including any floating cells in the supernatant) and wash them with cold PBS.
-
Resuspend the cells in the 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis/necrosis (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).
-
3. Western Blotting for p53-Independent Pathway Analysis
This protocol is for detecting changes in protein expression related to potential off-target effects of this compound.
-
Materials:
-
Cells treated with this compound (and controls)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p73, anti-E2F1, anti-phospho-H2AX, anti-GAPDH or β-actin as a loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Treat cells with this compound and controls, then lyse the cells and quantify the protein concentration.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities relative to the loading control.
-
Visualizations
Caption: Troubleshooting workflow for unexpected this compound cytotoxicity.
References
- 1. Mdm2 inhibition induces apoptosis in p53 deficient human colon cancer cells by activating p73- and E2F1-mediated expression of PUMA and Siva-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Pharmacologic activation of p53 by small-molecule MDM2 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The MDM2 antagonist nutlin-3 sensitizes p53-null neuroblastoma cells to doxorubicin via E2F1 and TAp73 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A p53-independent role for the MDM2 antagonist Nutlin-3 in DNA damage response initiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
optimizing nutlin-3b concentration to avoid off-target effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nutlin-3b. The focus is on optimizing its concentration to ensure it functions as a true negative control by avoiding off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in an experiment?
A1: this compound is the inactive enantiomer of Nutlin-3a. Its primary role is to serve as a negative control in experiments investigating the MDM2-p53 signaling pathway.[1] Due to its stereochemistry, it is approximately 150 times less potent in binding to MDM2 compared to Nutlin-3a.[1][2] Therefore, at concentrations where Nutlin-3a shows significant activity, this compound is expected to have little to no effect on the p53 pathway.[1]
Q2: What is the on-target pathway of Nutlin-3a that this compound is designed to control for?
A2: The on-target effect of Nutlin-3a is the inhibition of the interaction between MDM2 and p53. In many cancer cells with wild-type p53, MDM2 negatively regulates p53 by targeting it for degradation. Nutlin-3a binds to the p53-binding pocket of MDM2, preventing this interaction. This leads to the stabilization and activation of p53, which in turn can induce cell cycle arrest and apoptosis. This compound, being inactive, should not elicit these p53-dependent responses.
Q3: At what concentration should I typically use this compound?
A3: As a negative control, this compound should be used at the same concentration as its active counterpart, Nutlin-3a. A common concentration used in many cell-based assays is 10 µM.[3] However, the optimal concentration can vary depending on the cell line and experimental conditions. It is crucial to perform a dose-response experiment to determine the ideal concentration for your specific setup.
Q4: Can this compound have any biological effects at all?
A4: While designed to be inactive, at high concentrations, this compound can exhibit off-target effects. For instance, at a concentration of 20 µM, it has been shown to interfere with P-gp-mediated drug efflux.[2] There is also evidence of p53-independent effects of Nutlin-3a at higher concentrations, which could potentially apply to this compound as well.[4] Therefore, it is critical to use the lowest effective concentration to maintain its function as a negative control.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound, with a focus on identifying and mitigating off-target effects.
Problem 1: I'm observing a biological effect (e.g., cytotoxicity, cell cycle arrest) in my cells treated with this compound.
-
Possible Cause 1: The concentration of this compound is too high.
-
Solution: Perform a dose-response experiment to determine the optimal concentration. Test a range of concentrations (e.g., 1, 5, 10, 20, 50 µM) and identify the highest concentration at which no significant biological effect is observed compared to the vehicle control.
-
-
Possible Cause 2: The observed effect is p53-independent.
-
Solution: To confirm a p53-independent effect, use a p53-null or p53-mutant cell line as an additional control. If the effect persists in these cells, it is likely an off-target effect. Investigate potential off-target pathways that might be affected.
-
-
Possible Cause 3: Contamination or degradation of the this compound compound.
-
Solution: Ensure the purity and integrity of your this compound stock. If in doubt, purchase a new batch from a reputable supplier. Properly store the compound as recommended by the manufacturer, typically dissolved in DMSO at -20°C or -80°C.
-
Problem 2: My this compound control is not behaving as expected in my assay, leading to inconclusive results.
-
Possible Cause 1: Suboptimal assay conditions.
-
Solution: Review and optimize your experimental protocols. Ensure that incubation times, cell densities, and reagent concentrations are appropriate for your specific cell line and assay.
-
-
Possible Cause 2: The chosen endpoint is not suitable for detecting off-target effects.
-
Solution: Use a panel of assays to assess the effects of this compound. In addition to your primary assay, consider performing a cell viability assay (e.g., MTT), an apoptosis assay (e.g., Annexin V staining), and a cell cycle analysis to get a comprehensive picture of any potential cellular responses.
-
Quantitative Data Summary
The following tables summarize key quantitative data for Nutlin-3a and this compound from published literature.
Table 1: IC50 Values of Nutlin-3 Enantiomers
| Compound | Target/Assay | Cell Line | IC50 Value |
| This compound | MDM2 Binding | - | 13.6 µM[1][2] |
| Nutlin-3a | MDM2 Binding | - | ~90 nM |
| Nutlin-3a | Cell Viability | A549 (p53 wt) | 17.68 ± 4.52 µM |
| Nutlin-3a | Cell Viability | A549-920 (p53 deficient) | 33.85 ± 4.84 µM |
| Nutlin-3a | Cell Viability | CRL-5908 (p53 mutant) | 38.71 ± 2.43 µM |
Table 2: Recommended Concentration Ranges for In Vitro Assays
| Assay | Recommended this compound Concentration |
| Western Blot for p53 pathway proteins | 10 µM |
| Cell Viability (MTT/WST-1) | 1 - 50 µM (for dose-response) |
| Apoptosis (Annexin V) | 10 µM |
| Cell Cycle Analysis | 10 µM |
Experimental Protocols
Dose-Response Cell Viability Assay (MTT Assay)
This protocol is designed to determine the cytotoxic effects of a range of this compound concentrations.
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of this compound and Nutlin-3a (as a positive control) in culture medium. Add the diluted compounds to the respective wells. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plate for a period relevant to your experiment (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of detergent reagent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and read the absorbance at 570 nm using a microplate reader.[5]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot for p53 Pathway Activation
This protocol assesses the effect of this compound on key proteins in the p53 pathway.
-
Cell Treatment: Plate cells and treat with the desired concentrations of this compound, Nutlin-3a (positive control), and a vehicle control for the desired time.
-
Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p53, p21, MDM2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Apoptosis Assay (Annexin V Staining)
This protocol detects the induction of apoptosis.
-
Cell Treatment: Treat cells with this compound, a positive control for apoptosis (e.g., Nutlin-3a or another known inducer), and a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.[6]
-
Analysis: Analyze the cells by flow cytometry. Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.
Cell Cycle Analysis
This protocol determines the effect of this compound on cell cycle progression.
-
Cell Treatment: Treat cells with this compound, a positive control known to induce cell cycle arrest (e.g., Nutlin-3a), and a vehicle control.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol while vortexing to prevent clumping.[7]
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase.[7]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[7]
-
Analysis: Analyze the DNA content of the cells by flow cytometry. The relative fluorescence intensity of PI will indicate the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.[3]
Visualizations
Caption: The p53 signaling pathway and the inhibitory action of Nutlin-3a on the MDM2-p53 interaction.
Caption: A typical experimental workflow for optimizing this compound concentration.
Caption: A logical troubleshooting guide for unexpected effects of this compound.
References
troubleshooting inconsistent results with nutlin-3b
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Nutlin-3b in their experiments. The information is tailored for scientists and professionals in drug development and related fields.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound treatment is not inducing p53 stabilization or cell cycle arrest. Is my compound faulty?
A1: This is the expected result. This compound is the inactive enantiomer of Nutlin-3 and serves as a negative control.[1][2][3] It has a significantly lower affinity for MDM2, approximately 150 to 200 times less than its active counterpart, Nutlin-3a.[1][4][5] Consequently, this compound is not expected to disrupt the p53-MDM2 interaction, lead to p53 stabilization, or induce downstream effects like cell cycle arrest or apoptosis.[1][2][4] If you are observing no effect on the p53 pathway, your this compound is likely performing as expected. For inducing the p53 pathway, you should use Nutlin-3a.
Q2: I'm observing unexpected cellular effects with this compound that are independent of p53. What could be the cause?
A2: While primarily used as a negative control for p53-MDM2 interaction, some studies have reported potential off-target effects of this compound. For instance, both Nutlin-3a and this compound have been shown to inhibit the function of the Breast Cancer Resistance Protein (BCRP), a drug efflux pump.[6] This activity is independent of p53 status.[6] If your experimental system involves substrates of BCRP or other ABC transporters, you may observe unexpected results. It is crucial to consider these potential p53-independent activities when interpreting your data.
Q3: I am having trouble dissolving this compound. What are the recommended solvents and concentrations?
A3: this compound is soluble in organic solvents such as DMSO and ethanol.[2][7] It is sparingly soluble in aqueous buffers.[7] For cell culture experiments, it is common to prepare a high-concentration stock solution in DMSO. For instance, a stock solution of 100 mg/mL in fresh DMSO can be prepared.[2] Note that moisture-absorbing DMSO can reduce solubility.[2] For aqueous solutions, it is recommended to first dissolve this compound in ethanol and then dilute with the aqueous buffer of choice.[7] Storing aqueous solutions for more than a day is not recommended.[7] Always refer to the manufacturer's datasheet for specific solubility information.
Q4: My experimental results with this compound are inconsistent between batches or over time. What are potential reasons for this variability?
A4: Inconsistent results with this compound can stem from several factors:
-
Compound Stability: Ensure proper storage of your this compound, typically at -20°C as a crystalline solid, to maintain its stability.[7] Avoid repeated freeze-thaw cycles of stock solutions.
-
Solvent Quality: Use high-quality, anhydrous solvents for preparing stock solutions. As mentioned, moisture in DMSO can affect solubility.[2][8]
-
Experimental Design: As this compound is a negative control, its effects (or lack thereof) should be compared to a vehicle control (e.g., DMSO) and the active compound (Nutlin-3a). Inconsistencies can arise if the role of this compound as a negative control is not properly accounted for in the experimental setup.
-
Cell Line Integrity: Ensure the p53 status of your cell lines is as expected. Genetic drift in cultured cells can alter their response to p53-MDM2 pathway modulators.
Quantitative Data Summary
The following table summarizes the key quantitative differences between Nutlin-3a and this compound.
| Parameter | Nutlin-3a (Active Enantiomer) | This compound (Inactive Enantiomer) | Reference(s) |
| MDM2 Binding Affinity (IC50) | ~90 nM | ~13.6 µM | [1][5][9][10] |
| Potency Difference | - | 150-200 fold less potent than Nutlin-3a | [1][2][4][5] |
| Effect on p53 Pathway | Induces p53 stabilization, cell cycle arrest, and apoptosis in wild-type p53 cells. | No significant effect on the p53 pathway. | [1][2][3][4] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: p53-MDM2 pathway and Nutlin-3a/3b intervention points.
Caption: A logical workflow for troubleshooting this compound experiments.
Key Experimental Protocols
1. Western Blot for p53 and MDM2 Induction
-
Objective: To verify the differential effects of Nutlin-3a and this compound on the p53 pathway.
-
Methodology:
-
Seed cells with wild-type p53 (e.g., HCT116) in appropriate culture vessels and allow them to adhere overnight.
-
Treat cells with the desired concentrations of Nutlin-3a, this compound, and a vehicle control (e.g., DMSO) for 24 hours.
-
Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p53, MDM2, p21, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Expected Outcome: A significant increase in p53, MDM2, and p21 protein levels should be observed in Nutlin-3a treated cells, but not in this compound or vehicle-treated cells.
2. Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
-
Objective: To assess the cytotoxic or anti-proliferative effects of Nutlin-3a and this compound.
-
Methodology:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat cells with a serial dilution of Nutlin-3a, this compound, and a vehicle control.
-
Incubate the cells for the desired time period (e.g., 48 or 72 hours).
-
For MTT assay, add MTT reagent to each well and incubate for 2-4 hours. Then, add solubilization solution (e.g., DMSO or a specialized reagent) and read the absorbance at the appropriate wavelength.
-
For CellTiter-Glo®, add the reagent directly to the wells, incubate for a short period, and measure luminescence.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot dose-response curves to determine IC50 values.
-
-
Expected Outcome: Nutlin-3a should exhibit potent anti-proliferative activity in wild-type p53 cells, while this compound should have minimal to no effect at similar concentrations.
3. Preparation of this compound Stock Solution
-
Objective: To prepare a stable, high-concentration stock solution of this compound for in vitro experiments.
-
Methodology:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Using aseptic technique, add the required volume of fresh, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM or 100 mg/mL).
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
References
- 1. apexbt.com [apexbt.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Nutlin-3a Activates p53 to Both Down-regulate Inhibitor of Growth 2 and Up-regulate mir-34a, mir-34b, and mir-34c Expression, and Induce Senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. This compound|(+)Nutlin-3|MDM2 inhibitor|DC Chemicals [dcchemicals.com]
- 6. MDM2 Antagonist Nutlin-3a Reverses Mitoxantrone Resistance by Inhibiting Breast Cancer Resistance Protein Mediated Drug Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound | Mdm2 | E1/E2/E3 Enzyme | TargetMol [targetmol.com]
Nutlin-3b in Cell Culture: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with nutlin-3b in cell culture, with a primary focus on its solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound is the inactive enantiomer of nutlin-3a. While nutlin-3a is a potent inhibitor of the p53-MDM2 interaction, this compound binds to MDM2 with significantly lower affinity (approximately 150-200 times weaker).[1][2] Consequently, it does not effectively activate the p53 pathway in cells with wild-type p53 and is primarily used as a negative control in experiments to ensure that the observed effects of nutlin-3a are specifically due to its inhibition of the p53-MDM2 interaction.[2]
Q2: What are the primary challenges when working with this compound in cell culture?
The main challenge with this compound, as with many small molecule inhibitors, is its low solubility in aqueous solutions, including cell culture media.[2] This can lead to precipitation of the compound, resulting in inaccurate experimental concentrations and unreliable results.
Q3: What is the general mechanism of action of nutlins?
Nutlins are cis-imidazoline analogs that function by occupying the p53-binding pocket of the MDM2 protein. In normal, unstressed cells, MDM2, an E3 ubiquitin ligase, binds to p53 and targets it for proteasomal degradation, thus keeping p53 levels low. By inhibiting the MDM2-p53 interaction, active nutlins like nutlin-3a prevent p53 degradation. This leads to the accumulation and activation of p53, which can then induce downstream cellular responses such as cell cycle arrest, apoptosis, and senescence.[3][4]
Q4: What are the expected effects of this compound on cells in culture?
Due to its low affinity for MDM2, this compound is not expected to significantly stabilize p53 or induce p53-dependent downstream effects like cell cycle arrest or apoptosis in wild-type p53 cells, even at concentrations where nutlin-3a is highly active.[1][2] It should not have a substantial impact on cell proliferation or viability when used at appropriate concentrations.[1]
Troubleshooting Guide: this compound Solubility Issues
Issue 1: Precipitate Forms Immediately Upon Diluting Stock Solution in Cell Culture Media
Appearance: You may observe a cloudy solution, fine crystals, or a visible pellet after adding the this compound stock solution to your cell culture medium.
Potential Causes:
-
High Final Concentration: The final concentration of this compound in the media exceeds its solubility limit.
-
Rapid Dilution: Adding a concentrated DMSO stock directly to a large volume of aqueous media can cause the compound to "crash out" of solution.
-
Low Temperature of Media: Cold media can decrease the solubility of hydrophobic compounds.
Solutions:
-
Optimize Final Concentration: If possible, use the lowest effective concentration of this compound. Since it is a negative control, high concentrations are often unnecessary.
-
Perform Serial Dilutions: Instead of a single large dilution, perform a stepwise dilution. For example, first, dilute the DMSO stock into a smaller volume of pre-warmed media, mix thoroughly, and then add this intermediate dilution to the final volume of media.[5]
-
Warm the Media: Ensure your cell culture medium is pre-warmed to 37°C before adding the this compound stock solution.[5]
-
Increase Serum Concentration (If Applicable): For serum-containing media, serum proteins can sometimes help to solubilize hydrophobic compounds.[5]
-
Pre-mix DMSO with Media: Before adding the compound stock, add a small amount of fresh DMSO to the media to slightly increase its solvating capacity. Ensure the final DMSO concentration remains non-toxic to your cells (typically below 0.5%).
Issue 2: Solution is Initially Clear but Precipitate Forms Over Time in the Incubator
Appearance: The media appears clear after adding this compound, but after a period of incubation (hours to days), you observe crystals or a film on the bottom of the culture vessel.
Potential Causes:
-
Compound Instability: The compound may be degrading or aggregating over time at 37°C.
-
Evaporation of Media: Evaporation can increase the concentration of all media components, including this compound, pushing it beyond its solubility limit.[6]
-
Interaction with Media Components: The compound may be interacting with components in the media over time, leading to precipitation.
Solutions:
-
Prepare Fresh Working Solutions: It is recommended to prepare aqueous solutions of this compound fresh for each experiment and not to store them for more than a day.
-
Ensure Proper Humidification: Maintain proper humidity levels in your incubator to minimize evaporation from the culture plates or flasks.[6]
-
Use Sealed Cultureware: For long-term experiments, consider using sealed flasks or plates to prevent evaporation.[6]
-
Consider Sonication: In some cases, brief sonication of the intermediate dilution in a sterile tube can help to improve solubility before adding it to the final culture volume.[5] However, this should be done cautiously as it can generate heat.
Quantitative Data
| Solvent | Solubility | Notes |
| DMSO | ≥ 14 mg/mL (~24 mM) | Use fresh, anhydrous DMSO as it can absorb moisture, which may reduce solubility.[2] |
| Ethanol | ≥ 20 mg/mL (~34 mM) | - |
| Aqueous Buffers (e.g., PBS) | Sparingly soluble | For maximum solubility, first dissolve in an organic solvent like DMSO or ethanol and then dilute with the aqueous buffer.[2] |
| Cell Culture Media (e.g., DMEM, RPMI-1640) | Very Low | Precise quantitative data is not readily available, but solubility is expected to be in the low micromolar range. The presence of fetal bovine serum (FBS) may slightly increase solubility. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Weighing the Compound: On a calibrated analytical balance, carefully weigh the desired amount of powdered this compound in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-quality, anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10-20 mM).
-
Dissolution: Vortex the solution thoroughly until all the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound. Store the aliquots at -20°C or -80°C for long-term storage.[1]
Protocol 2: Preparation of a this compound Working Solution in Cell Culture Media
-
Thaw Stock Solution: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.
-
Pre-warm Media: Warm the required volume of complete cell culture medium (containing serum and other supplements) to 37°C in a water bath.
-
Intermediate Dilution (Recommended): a. In a sterile tube, add a small volume of the pre-warmed medium (e.g., 100-200 µL). b. Add the required volume of the this compound DMSO stock to this small volume of media. c. Mix immediately and thoroughly by gentle pipetting or vortexing. This creates a more dilute, intermediate stock that is less prone to precipitation.
-
Final Dilution: Add the intermediate dilution to the final volume of pre-warmed cell culture medium and mix well by inverting the tube or gentle swirling.
-
Cell Treatment: Immediately add the final working solution to your cells.
-
Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the this compound.
Visualizations
Caption: Workflow for preparing and using this compound in cell culture.
Caption: The p53-MDM2 signaling pathway and points of intervention by nutlins.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. The MDM2-p53 pathway revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of the Mdm2-p53 signaling axis in the DNA damage response and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. Cell Culture Academy [procellsystem.com]
Technical Support Center: Nutlin-3b Inactivity Confirmation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to confirm the inactivity of Nutlin-3b in various cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an inactive control?
This compound is the inactive enantiomer of Nutlin-3a, a potent inhibitor of the p53-MDM2 interaction.[1][2][3][4][5] Nutlin-3a binds to the p53-binding pocket of MDM2, preventing the degradation of p53 and leading to the activation of the p53 pathway, which can result in cell cycle arrest and apoptosis in cancer cells with wild-type p53.[6][7][8][9] In contrast, this compound has a significantly lower binding affinity for MDM2, approximately 150 to 200 times weaker than Nutlin-3a.[1][3][5][10] This substantial difference in potency makes this compound an ideal negative control in experiments to ensure that the observed cellular effects are specifically due to the inhibition of the p53-MDM2 interaction by Nutlin-3a and not due to off-target effects.[1][3]
Q2: What are the key experimental readouts to confirm this compound is inactive in my cell line?
To confirm the inactivity of this compound, you should assess key markers of p53 pathway activation. The primary readouts include:
-
Protein Levels: No significant increase in the protein levels of p53 and its downstream targets, MDM2 and p21, following this compound treatment.[1][11][12][13]
-
Cell Viability: No significant decrease in cell viability or proliferation in response to this compound treatment.[1][14][15][16]
-
Gene Expression: No significant upregulation of p53 target genes, such as CDKN1A (p21) and MDM2, at the mRNA level.[11][17]
Q3: Should I expect to see any effect with this compound at high concentrations?
While this compound is considered the inactive enantiomer, some studies have reported off-target effects at very high concentrations, which may be independent of the p53 pathway.[2] For instance, at high concentrations, this compound has been observed to interfere with the function of drug efflux pumps like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).[2][4] It is crucial to use this compound at the same concentration as Nutlin-3a and to establish a dose-response curve to identify a concentration that is effective for Nutlin-3a without causing non-specific effects with this compound.
Troubleshooting Guide
This guide addresses common issues encountered when validating the inactivity of this compound.
| Problem | Possible Cause | Suggested Solution |
| Unexpected decrease in cell viability with this compound treatment. | High concentration of this compound leading to off-target toxicity. | Perform a dose-response experiment for both Nutlin-3a and this compound to determine the optimal concentration. Lower the concentration of both compounds. |
| Cell line is sensitive to the vehicle (e.g., DMSO). | Ensure the final concentration of the vehicle is consistent across all treatment groups and is at a non-toxic level. Include a vehicle-only control. | |
| Contamination of the this compound compound. | Verify the purity and identity of your this compound stock. If in doubt, obtain a new batch from a reputable supplier. | |
| Slight induction of p53 or p21 protein levels with this compound. | Cross-contamination of this compound with Nutlin-3a. | Prepare fresh dilutions of Nutlin-3a and this compound using separate pipette tips and tubes. |
| The cell line has a highly sensitive p53 pathway. | Carefully analyze the magnitude of induction. A very minor increase with this compound compared to a robust increase with Nutlin-3a may still be acceptable. | |
| Antibody cross-reactivity or non-specific binding in Western blot. | Optimize your Western blot protocol, including blocking conditions and antibody concentrations. Use a secondary-only control. | |
| Inconsistent results between experiments. | Variation in cell culture conditions (e.g., cell density, passage number). | Standardize your cell culture procedures. Use cells within a consistent passage number range and ensure similar confluency at the time of treatment. |
| Instability of Nutlin compounds in solution. | Prepare fresh working solutions from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
Quantitative Data Summary
The following table summarizes typical quantitative data you can expect when comparing the activity of Nutlin-3a and this compound.
| Parameter | Nutlin-3a (Active) | This compound (Inactive) | Reference |
| MDM2 Binding Affinity (IC50) | ~90 nM | ~13.6 µM | [4] |
| Cell Viability (IC50 in p53-WT cells) | Low µM range (e.g., 1-10 µM) | High µM range or no significant effect | [1][18] |
| p21 Protein Induction | Strong, dose-dependent increase | No significant increase | [1][11][19] |
| MDM2 Protein Induction | Strong, dose-dependent increase | No significant increase | [1][19][20] |
| Apoptosis Induction | Significant increase | No significant increase | [5][11][21] |
Experimental Protocols
Western Blot for p53 Pathway Proteins
Objective: To assess the protein levels of p53, MDM2, and p21 following treatment with Nutlin-3a and this compound.
Methodology:
-
Cell Seeding and Treatment: Seed your cells in 6-well plates and allow them to adhere overnight. Treat the cells with vehicle (e.g., DMSO), Nutlin-3a, and this compound at the desired concentrations for 24-48 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p53, MDM2, p21, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software.
Cell Viability Assay (MTT/MTS Assay)
Objective: To measure the effect of Nutlin-3a and this compound on cell proliferation and viability.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Treatment: After 24 hours, treat the cells with a serial dilution of Nutlin-3a and this compound, as well as a vehicle control.[14][15]
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48-96 hours).[14]
-
Reagent Addition:
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., ~570 nm for MTT, ~490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the dose-response curves to determine the IC50 values.[18]
Quantitative Real-Time PCR (qPCR) for p21 Gene Expression
Objective: To quantify the mRNA expression of the p53 target gene CDKN1A (p21).
Methodology:
-
Cell Treatment and RNA Extraction: Treat cells with vehicle, Nutlin-3a, and this compound as described for the Western blot protocol. Extract total RNA using a commercial kit.
-
RNA Quantification and Quality Control: Measure the RNA concentration and assess its purity (A260/A280 ratio).
-
cDNA Synthesis: Reverse transcribe an equal amount of RNA (e.g., 1 µg) into cDNA using a reverse transcriptase kit.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green-based master mix, cDNA template, and primers specific for CDKN1A (p21) and a housekeeping gene (e.g., GAPDH or ACTB).
-
Thermal Cycling: Perform the qPCR on a real-time PCR instrument.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of CDKN1A to the housekeeping gene and comparing the treated samples to the vehicle control.
Visualizations
Caption: Mechanism of action of Nutlin-3a versus the inactive this compound.
Caption: Experimental workflow for confirming this compound inactivity.
Caption: Troubleshooting decision tree for unexpected this compound activity.
References
- 1. pnas.org [pnas.org]
- 2. MDM2 Antagonist Nutlin-3a Reverses Mitoxantrone Resistance by Inhibiting Breast Cancer Resistance Protein Mediated Drug Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nutlin-3a Activates p53 to Both Down-regulate Inhibitor of Growth 2 and Up-regulate mir-34a, mir-34b, and mir-34c Expression, and Induce Senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Inhibition of p53-murine double minute 2 interaction by nutlin-3A stabilizes p53 and induces cell cycle arrest and apoptosis in Hodgkin lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Interruption of p53-MDM2 Interaction by Nutlin-3a in Human Lymphoma Cell Models Initiates a Cell-Dependent Global Effect on Transcriptome and Proteome Level [mdpi.com]
- 7. Activation of the p53 pathway by the MDM2 inhibitor nutlin-3a overcomes BCL2 overexpression in a preclinical model of diffuse large B-cell lymphoma associated with t(14;18)(q32;q21) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. ovid.com [ovid.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Activation of p53 by Nutlin-3a Induces Apoptosis and Cellular Senescence in Human Glioblastoma Multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of MDM2 via Nutlin-3A: A Potential Therapeutic Approach for Pleural Mesotheliomas with MDM2-Induced Inactivation of Wild-Type P53 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Reduced transcriptional activity in the p53 pathway of senescent cells revealed by the MDM2 antagonist nutlin-3 | Aging [aging-us.com]
- 18. academic.oup.com [academic.oup.com]
- 19. Nutlin‐3a selects for cells harbouring TP 53 mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Nutlin-3 down-regulates Retinoblastoma protein expression and inhibits muscle cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Mdm2 inhibitor Nutlin-3a induces p53-mediated apoptosis by transcription-dependent and transcription-independent mechanisms and may overcome Atm-mediated resistance to fludarabine in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. broadpharm.com [broadpharm.com]
potential for nutlin-3b to interfere with other pathways
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Nutlin-3b in their experiments. The information addresses potential interference of this compound with pathways other than the targeted p53-MDM2 interaction.
Frequently Asked Questions (FAQs)
Q1: We are using this compound as a negative control for our Nutlin-3a experiments. However, we are observing unexpected potentiation of our primary cytotoxic drug's efficacy. What could be the cause?
A1: While this compound is largely inactive against MDM2, it has been shown to inhibit the function of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2).[1] This inhibition is independent of p53 and MDM2.[1][2] If your cytotoxic drug is a substrate of these transporters, this compound can increase its intracellular concentration, leading to enhanced cytotoxicity. This effect can be particularly pronounced in cell lines that overexpress these efflux pumps.[2][3]
Q2: At what concentration does this compound typically interfere with P-glycoprotein?
A2: Interference with P-glycoprotein-mediated drug efflux by this compound has been observed at concentrations that are often used for in vitro cell-based assays. For example, significant effects have been reported in the 10-20 µM range.[2][4] It is important to note that the effective concentration can vary depending on the cell line and the specific substrate being tested.
Q3: Is the inhibition of ABC transporters by this compound specific to certain types of cancer cells?
A3: The inhibition of ABC transporters by this compound is not limited to a specific cancer type but is rather dependent on the expression and activity of these transporters in the chosen cell line. This phenomenon has been observed in various cancer cell lines, including those derived from neuroblastoma and rhabdomyosarcoma.[2]
Q4: Can this compound have any effect on cells with mutated or null p53?
A4: Yes. The inhibition of P-glycoprotein by this compound is p53-independent.[1][2] Therefore, in p53-mutant or null cells that overexpress P-gp, this compound can still sensitize these cells to chemotherapeutic agents that are P-gp substrates.[2] Additionally, at higher concentrations (e.g., IC50 > 17 µmol/L), some studies have noted antiproliferative effects of Nutlin-3 in p53-mutated cell lines, which may be partially attributed to the activation of the p53 homologue, p73.[5]
Q5: Are there any other reported off-target effects of the Nutlin family of molecules that I should be aware of when using this compound as a control?
A5: Studies on the racemic mixture, Nutlin-3, have suggested a potential role in triggering a DNA damage response (DDR) independent of its MDM2 inhibitory function.[6] This includes the phosphorylation of key DDR proteins like ATM, CHK2, and H2AX.[6] While the specific contribution of the this compound enantiomer to this effect is not fully elucidated, it is a possibility to consider when observing unexpected DDR activation.
Troubleshooting Guides
Issue: Unexpected Synergy of a Test Compound when Co-administered with this compound
Symptoms:
-
A test compound shows significantly higher potency in the presence of this compound compared to when administered alone.
-
This effect is observed in cell lines known to express multidrug resistance transporters.
Possible Cause:
-
This compound is inhibiting P-glycoprotein (P-gp) or other ABC transporters, leading to increased intracellular accumulation of your test compound.
Troubleshooting Steps:
-
Verify P-gp Expression: Confirm the expression of P-gp in your cell line using Western blotting or flow cytometry.
-
Use a Known P-gp Substrate: Treat your cells with a fluorescent P-gp substrate (e.g., Rhodamine 123) in the presence and absence of this compound. An increase in intracellular fluorescence in the presence of this compound would indicate P-gp inhibition.
-
Perform a Dose-Response Matrix: Test a range of concentrations of your compound with and without a fixed, non-toxic concentration of this compound to quantify the shift in the IC50 value.
-
Consider an Alternative Negative Control: If P-gp inhibition is confounding your results, consider using a structurally unrelated compound with no known effects on ABC transporters as an additional negative control.
Data Presentation
Table 1: Quantitative Data on this compound's Interference with Other Pathways
| Parameter | Cell Line(s) | Value | Pathway/Protein Affected | Reference |
| IC50 for MDM2 binding | - | 13.6 µM | MDM2 | [4][7] |
| Potency vs. Nutlin-3a (MDM2 binding) | - | ~150-200 fold less potent | MDM2 | [7][8] |
| Concentration for P-gp efflux inhibition | UKF-NB-3rVCR10 | 20 µM | P-glycoprotein (ABCB1) | [2][4] |
| Fold decrease in Vincristine IC50 | UKF-NB-3rVCR10 | 92 to 3,434-fold | P-glycoprotein (ABCB1) | [2] |
| Fold increase in Rhodamine 123 accumulation | UKF-NB-3rVCR10 | ~25-fold | P-glycoprotein (ABCB1) | [2] |
Experimental Protocols
Protocol 1: Rhodamine 123 Efflux Assay to Determine P-gp Inhibition
Objective: To assess the inhibitory effect of this compound on P-glycoprotein (P-gp) function.
Materials:
-
Cells of interest (e.g., a known P-gp expressing cell line and a negative control)
-
Complete cell culture medium
-
PBS (Phosphate Buffered Saline)
-
Rhodamine 123 (stock solution in DMSO)
-
This compound (stock solution in DMSO)
-
Verapamil (positive control for P-gp inhibition, stock solution in DMSO)
-
Flow cytometer
Procedure:
-
Seed cells in a 24-well plate and allow them to adhere overnight.
-
Pre-treat the cells with complete medium containing this compound (e.g., 10-20 µM), Verapamil (positive control, e.g., 50 µM), or vehicle control (DMSO) for 1 hour at 37°C.
-
Add Rhodamine 123 to each well to a final concentration of 1 µM.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
Wash the cells twice with ice-cold PBS.
-
Trypsinize the cells and resuspend them in ice-cold PBS.
-
Analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer (e.g., with an excitation wavelength of 488 nm and emission at 525 nm).
-
An increase in the mean fluorescence intensity in this compound treated cells compared to the vehicle control indicates P-gp inhibition.
Mandatory Visualizations
Caption: Off-target inhibition of P-glycoprotein by this compound.
Caption: Troubleshooting workflow for unexpected this compound synergy.
References
- 1. MDM2 Antagonist Nutlin-3a Reverses Mitoxantrone Resistance by Inhibiting Breast Cancer Resistance Protein Mediated Drug Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. MDM2 Antagonist Nutlin-3 Displays Antiproliferative and Proapoptotic Activity in Mantle Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A p53-independent role for the MDM2 antagonist Nutlin-3 in DNA damage response initiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. pnas.org [pnas.org]
improving the stability of nutlin-3b in solution
Welcome to the technical support center for Nutlin-3b. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the handling and use of this compound in experimental settings. Here you will find troubleshooting guides and frequently asked questions to ensure the stability and optimal performance of this compound in your solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from Nutlin-3a?
This compound is the inactive enantiomer of Nutlin-3. While Nutlin-3a is a potent inhibitor of the p53-MDM2 interaction, this compound is significantly less active, with an IC50 value of 13.6 µM, making it approximately 150 times less potent than Nutlin-3a.[1] Due to its limited biological activity, this compound is an ideal negative control for experiments investigating the specific effects of p53-MDM2 inhibition by Nutlin-3a.[2]
Q2: What is the recommended solvent for dissolving this compound?
This compound is highly soluble in dimethyl sulfoxide (DMSO) and ethanol.[3][4] For most in vitro cell-based assays, preparing a concentrated stock solution in DMSO is the standard practice.
Q3: How should I prepare a stock solution of this compound?
To prepare a stock solution, dissolve the powdered this compound in fresh, anhydrous DMSO to the desired concentration, typically 10 mM. Sonication may be used to aid dissolution.[3] If you observe any precipitate, incubating the solution in a 37°C water bath for 5-10 minutes can help.
Q4: What are the recommended storage conditions for this compound powder and stock solutions?
-
Powder: Store the solid form of this compound at -20°C for up to 3 years or at 4°C for up to 2 years.
-
Stock Solutions: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for up to one year or at -20°C for up to one month.[4] It is advisable to use freshly prepared solutions for optimal results.
Q5: My this compound solution appears to have precipitated. What should I do?
Precipitation can occur, especially when diluting a concentrated DMSO stock into aqueous media. Please refer to the troubleshooting guide below for detailed steps on how to address this issue.
Troubleshooting Guides
Issue: Precipitation of this compound in Cell Culture Media
Cause: this compound is a hydrophobic molecule with low aqueous solubility. When a concentrated DMSO stock is diluted into an aqueous buffer or cell culture medium, the compound can precipitate out of solution.
Solutions:
-
Optimize Dilution Method:
-
Stepwise Dilution: Instead of adding the this compound stock directly to the full volume of media, perform a stepwise dilution. First, dilute the stock in a smaller volume of media, vortexing or gently mixing, and then add this intermediate dilution to the final volume.
-
Warm the Media: Gently warming the cell culture media to 37°C before adding the this compound stock can help improve solubility.
-
Increase Final DMSO Concentration: While high concentrations of DMSO can be toxic to cells, ensuring a final concentration of 0.1% to 0.5% DMSO in your culture media can help keep the compound in solution. Always include a vehicle control (media with the same final DMSO concentration) in your experiments.
-
-
Use of a Surfactant: For certain applications, the inclusion of a biocompatible surfactant, such as Tween 80, in the formulation can improve the solubility of hydrophobic compounds.
-
Sonication: After dilution, briefly sonicating the solution can help to redissolve any precipitate. Use a bath sonicator to avoid heating the sample.
-
Preparation of a Fresh Solution: If significant precipitation is observed, it is best to prepare a fresh dilution from your stock solution.
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Concentration | Notes |
| DMSO | ≥ 50 mg/mL (~86 mM) | Sonication may be required for complete dissolution. |
| Ethanol | ~100 mg/mL (~172 mM) | - |
Table 2: Recommended Storage Conditions
| Form | Temperature | Duration | Notes |
| Powder | -20°C | 3 years | Keep desiccated. |
| 4°C | 2 years | Keep desiccated. | |
| Stock Solution (in DMSO) | -80°C | 6 months - 1 year | Aliquot to avoid freeze-thaw cycles. |
| -20°C | 1 month | Aliquot to avoid freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required amount of this compound powder to prepare the desired volume of a 10 mM stock solution (Molecular Weight of this compound = 581.49 g/mol ).
-
Weigh the this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO to the tube.
-
Vortex the solution thoroughly until the powder is completely dissolved.
-
If necessary, sonicate the solution for 5-10 minutes in a bath sonicator to ensure complete dissolution.
-
Aliquot the stock solution into single-use, sterile microcentrifuge tubes.
-
Store the aliquots at -80°C or -20°C as recommended.
Protocol 2: General Procedure for Treating Cells with this compound
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed cell culture medium
-
Cultured cells in appropriate vessels (e.g., 96-well plate, 6-well plate)
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Calculate the volume of the stock solution required to achieve the desired final concentration in your cell culture. For example, to achieve a 10 µM final concentration in 1 mL of media, you would add 1 µL of the 10 mM stock.
-
Prepare a working solution by diluting the stock solution in pre-warmed cell culture medium. It is recommended to first add the stock solution to a small volume of media, mix well, and then add this to the final volume.
-
Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium.
-
Remove the existing medium from your cells and replace it with the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired period under standard cell culture conditions.
Visualizations
Caption: The p53-MDM2 signaling pathway and the role of Nutlin-3a/b.
Caption: General experimental workflow for a cell-based assay using this compound.
References
Validation & Comparative
Navigating p53 Pathway Activation: A Comparative Guide to Nutlin-3a and its Inactive Enantiomer Control, Nutlin-3b
For researchers, scientists, and drug development professionals investigating the p53 tumor suppressor pathway, the selection of appropriate chemical tools is paramount for generating robust and reproducible data. This guide provides a comprehensive comparison of Nutlin-3a, a potent MDM2 antagonist, and its inactive enantiomer, Nutlin-3b, which serves as a critical negative control. By presenting supporting experimental data, detailed protocols, and clear visualizations, this document aims to facilitate informed experimental design and data interpretation.
Nutlin-3a is a cis-imidazoline analog that inhibits the interaction between p53 and its primary negative regulator, MDM2.[1] This inhibition leads to the stabilization and activation of p53, triggering downstream cellular responses such as cell cycle arrest and apoptosis, making it a valuable tool for cancer research.[2][3][4] In contrast, this compound is the enantiomer of Nutlin-3a and exhibits a significantly lower binding affinity for MDM2, rendering it largely inactive in p53-dependent pathways.[1][5] This stark difference in activity makes this compound an ideal negative control to distinguish p53-specific effects of Nutlin-3a from off-target or non-specific cellular responses.
Quantitative Comparison of Nutlin-3a and this compound
The differential activity of Nutlin-3a and this compound is most evident in their binding affinities to MDM2 and their subsequent effects on cell viability and apoptosis. The following tables summarize key quantitative data from various studies.
| Parameter | Nutlin-3a | This compound | Fold Difference | Reference |
| MDM2 Binding Affinity (IC50) | ~90 nM | ~13.6 µM | ~150-200 | [1][6] |
Table 1: Comparative MDM2 Binding Affinity. This table highlights the significantly higher potency of Nutlin-3a in binding to MDM2 compared to this compound.
| Cell Line | p53 Status | Nutlin-3a IC50 | This compound IC50 | Reference |
| HCT116 | Wild-type | 28.03 ± 6.66 µM | 30.59 ± 4.86 µM | [7] |
| A549 | Wild-type | 17.68 ± 4.52 µM | > 50 µM (estimated) | [3] |
| MDA-MB-231 | Mutant | 22.13 ± 0.85 µM | Not reported | [7] |
| SJSA-1 (MDM2 amplified) | Wild-type | ~1 µM | > 20 µM | [1] |
Table 2: Comparative IC50 Values for Cell Viability. This table demonstrates the p53-dependent cytotoxicity of Nutlin-3a in various cancer cell lines. In contrast, this compound shows minimal effect on the viability of p53 wild-type cells.
| Cell Line | Treatment | % Apoptotic Cells | Reference |
| HCT116 (p53+/+) | Nutlin-3a (10 µM, 48h) | 45% | [6] |
| HCT116 (p53+/+) | This compound (10 µM, 48h) | Indistinguishable from control | [6] |
| Hodgkin Lymphoma (wt-p53) | Nutlin-3a | Up to 65% cell death | [2] |
| Hodgkin Lymphoma (wt-p53) | This compound | No change in viability | [2] |
Table 3: Comparative Induction of Apoptosis. This table illustrates the potent pro-apoptotic effect of Nutlin-3a in p53 wild-type cells, while this compound has no significant impact on apoptosis.
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and a typical experimental approach, the following diagrams are provided.
Caption: p53-MDM2 signaling pathway and the effect of Nutlin-3a.
Caption: A typical experimental workflow for comparing Nutlin-3a and this compound.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental findings. Below are protocols for key assays used to compare Nutlin-3a and this compound.
Western Blot Analysis for p53 Pathway Proteins
This protocol details the detection of p53, MDM2, and p21 protein levels following treatment with Nutlin-3a or this compound.
-
Cell Culture and Treatment: Plate p53 wild-type cells (e.g., HCT116, A549) at a suitable density and allow them to adhere overnight. Treat the cells with desired concentrations of Nutlin-3a, this compound, or vehicle (DMSO) for the specified duration (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p53, MDM2, p21, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric method to assess cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of Nutlin-3a and this compound for the desired time period (e.g., 48 or 72 hours). Include a vehicle control.
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO or a solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 values.
Cell Cycle Analysis by Flow Cytometry
This protocol outlines the analysis of cell cycle distribution using propidium iodide (PI) staining.
-
Cell Treatment and Harvesting: Treat cells with Nutlin-3a, this compound, or vehicle as described above. Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining:
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing propidium iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
The distinct pharmacological profiles of Nutlin-3a and this compound make them an indispensable pair for studying the p53-MDM2 axis. Nutlin-3a serves as a potent and specific activator of the p53 pathway, while this compound provides a robust negative control to ensure that the observed cellular effects are indeed mediated by the inhibition of the p53-MDM2 interaction. The experimental protocols and comparative data presented in this guide are intended to equip researchers with the necessary information to design rigorous experiments and confidently interpret their results in the pursuit of novel cancer therapeutics. It is important to note that while this compound is largely inactive on the p53 pathway, some studies have reported p53-independent effects, such as the inhibition of the BCRP efflux pump by both enantiomers, which should be considered in the experimental design and data interpretation.[8]
References
- 1. pnas.org [pnas.org]
- 2. chondrex.com [chondrex.com]
- 3. The MDM2-inhibitor Nutlin-3 synergizes with cisplatin to induce p53 dependent tumor cell apoptosis in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of the p53 pathway by the MDM2 inhibitor nutlin-3a overcomes BCL2 overexpression in a preclinical model of diffuse large B-cell lymphoma associated with t(14;18)(q32;q21) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. addi.ehu.es [addi.ehu.es]
- 7. mdpi.com [mdpi.com]
- 8. On the origin of the stereoselective affinity of Nutlin-3 geometrical isomers for the MDM2 protein - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Stereospecific Effects of Nutlin-3a and Nutlin-3b on Gene Expression
A Comparative Guide for Researchers
Nutlin-3, a small molecule inhibitor of the MDM2-p53 interaction, has been a cornerstone in cancer research for its ability to reactivate the p53 tumor suppressor pathway. It exists as a racemic mixture of two enantiomers: Nutlin-3a and Nutlin-3b. While structurally similar, their biological activities diverge significantly, leading to distinct effects on cellular gene expression. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in the design and interpretation of their studies.
Distinguishing Nutlin-3a and this compound: A Tale of Two Enantiomers
Nutlin-3a is the biologically active enantiomer, exhibiting a high affinity for the p53-binding pocket of MDM2.[1][2] This interaction disrupts the negative regulation of p53 by MDM2, leading to the stabilization and accumulation of p53 protein.[3][4][5][6] Consequently, the transcriptional activity of p53 is unleashed, resulting in the altered expression of a multitude of downstream target genes that govern critical cellular processes such as cell cycle arrest, apoptosis, and DNA repair.[5][7][8]
In stark contrast, this compound is the inactive enantiomer. Its affinity for MDM2 is approximately 150 times lower than that of Nutlin-3a.[2][3][9] As a result, this compound serves as an ideal negative control in experiments, as it is not expected to significantly stabilize p53 or induce p53-dependent gene expression changes at concentrations where Nutlin-3a is active.[3][4] Any observed effects of this compound may suggest p53-independent or off-target activities.
Comparative Analysis of Gene Expression Changes
The differential effects of Nutlin-3a and this compound on gene expression are most pronounced in cells harboring wild-type p53. Treatment with Nutlin-3a leads to a robust transcriptional response, characterized by both the upregulation and downregulation of a significant number of genes. This compound, at equivalent concentrations, elicits a negligible transcriptional response.
The following table summarizes quantitative data from microarray and RT-PCR analyses in various cell lines, highlighting the differential impact of Nutlin-3a and this compound on the expression of key p53 target genes.
| Gene | Cell Line | Treatment | Fold Change (vs. Control) | Reference |
| p21 (CDKN1A) | Human Cancer Cell Lines | 10 µM Nutlin-3a (24h) | Dose-dependent increase | [4] |
| Human Cancer Cell Lines | 10 µM this compound (24h) | No significant induction | [4] | |
| Hodgkin's Lymphoma Cells (wt p53) | Nutlin-3a | Upregulation | [5] | |
| Hodgkin's Lymphoma Cells (wt p53) | This compound | No effect | [5] | |
| MDM2 | Osteosarcoma Cells (SJSA-1, MHM, U2OS) | 10 µM Nutlin-3a (24h) | Elevated levels | [4] |
| Osteosarcoma Cells (SJSA-1, MHM, U2OS) | 10 µM this compound (24h) | No elevation | [4] | |
| ING2 | NHF-hTERT | 10 µmol/L Nutlin-3a (24h) | Remarkably decreased | [3] |
| NHF-hTERT | 10 µmol/L this compound (24h) | No change | [3] | |
| BAX | Hodgkin's Lymphoma Cells (wt p53) | Nutlin-3a | Upregulation | [5] |
| PUMA (BBC3) | Hodgkin's Lymphoma Cells (wt p53) | Nutlin-3a | Upregulation | [5] |
| Multiple Genes | HCT116 (p53 wt) | Nutlin-3a (24h) | Multiple genes up- or down-regulated | [4] |
| HCT116 (p53 wt) | This compound (24h) | Insignificant effect | [4] | |
| NHF-hTERT | Nutlin-3a | 2,942 differentially expressed genes (1,737 up, 1,205 down) | [3] |
Experimental Protocols
To investigate the differential effects of Nutlin-3a and this compound on gene expression, a typical experimental workflow involves the following steps:
1. Cell Culture and Treatment:
-
Cell Lines: A variety of human cell lines with known p53 status are commonly used, including normal human fibroblasts (e.g., NHF-hTERT) and cancer cell lines such as HCT116 (colon cancer, p53 wild-type), U2OS (osteosarcoma, p53 wild-type), and SJSA-1 (osteosarcoma, MDM2 amplified).[3][4]
-
Reagents: Nutlin-3a and this compound are typically dissolved in a suitable solvent like DMSO.
-
Treatment Conditions: Cells are seeded and allowed to attach overnight. The following day, the medium is replaced with fresh medium containing Nutlin-3a, this compound, or a vehicle control (e.g., DMSO) at a final concentration typically ranging from 1 to 10 µM.[3][4] The duration of treatment can vary from a few hours to several days, depending on the experimental endpoint. For gene expression analysis, a 24-hour treatment is common.[3][4]
2. RNA Extraction and Gene Expression Analysis:
-
RNA Isolation: Total RNA is extracted from the treated and control cells using standard methods, such as TRIzol reagent or commercially available kits.
-
Quantitative Real-Time PCR (qRT-PCR): To analyze the expression of specific target genes, qRT-PCR is performed. cDNA is synthesized from the isolated RNA, and PCR is carried out using gene-specific primers. The relative expression levels are typically normalized to a housekeeping gene (e.g., GAPDH).[3]
-
Microarray Analysis: For a global view of gene expression changes, microarray analysis can be employed. Labeled cRNA is hybridized to a microarray chip containing probes for thousands of genes. The signal intensities are then analyzed to identify differentially expressed genes between the treatment groups.[3][4]
-
RNA-Sequencing (RNA-Seq): As a more modern and comprehensive approach, RNA-Seq can be used to profile the entire transcriptome, providing detailed information on gene expression levels, alternative splicing, and the discovery of novel transcripts.[7]
3. Protein Analysis (Western Blotting):
-
To confirm that changes in gene expression translate to the protein level, Western blotting is performed. Cell lysates are prepared, and proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against proteins of interest, such as p53, p21, and MDM2.[3][4]
Visualizing the Molecular Mechanisms
The following diagrams illustrate the key signaling pathway and a typical experimental workflow for comparing the effects of Nutlin-3a and this compound.
Caption: Mechanism of Nutlin-3a action on the p53 pathway.
Caption: Workflow for comparing gene expression effects.
References
- 1. MDM2 Antagonist Nutlin-3a Reverses Mitoxantrone Resistance by Inhibiting Breast Cancer Resistance Protein Mediated Drug Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 2. On the origin of the stereoselective affinity of Nutlin-3 geometrical isomers for the MDM2 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nutlin-3a Activates p53 to Both Down-regulate Inhibitor of Growth 2 and Up-regulate mir-34a, mir-34b, and mir-34c Expression, and Induce Senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Pharmacologic activation of p53 by small-molecule MDM2 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of P53 Via Nutlin-3a Reveals Role for P53 In ROS Signaling During Cardiac Differentiation of hiPSCs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nutlin‐3a selects for cells harbouring TP 53 mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Validating Nutlin-3b as a True Negative Control for p53-MDM2 Interaction Studies
A Comparative Guide for Researchers
In the study of the p53 tumor suppressor pathway, specific and reliable controls are paramount for the accurate interpretation of experimental data. Nutlin-3a is a potent and widely used small molecule inhibitor of the interaction between p53 and its negative regulator, MDM2. This guide provides a comprehensive comparison and validation of its enantiomer, Nutlin-3b, as a true negative control, supported by experimental data and detailed protocols.
The Stereospecificity of Nutlin-3 Enantiomers
Nutlin-3 exists as a racemic mixture of two enantiomers: Nutlin-3a (the (-)-enantiomer) and this compound (the (+)-enantiomer).[1][2] The biological activity of Nutlin-3 is highly stereospecific. Nutlin-3a is the active enantiomer, binding to the p53-binding pocket of the MDM2 protein with high affinity, thereby disrupting the p53-MDM2 interaction. This disruption leads to the stabilization and activation of p53, resulting in cell cycle arrest and apoptosis in cancer cells with wild-type p53.[3][4]
In stark contrast, this compound is the inactive enantiomer.[5] Its three-dimensional conformation results in a significantly lower binding affinity for MDM2, making it an ideal negative control for experiments investigating the specific effects of p53-MDM2 inhibition by Nutlin-3a.[1][6] Studies have shown that Nutlin-3a is approximately 150 times more potent in binding to MDM2 and inhibiting the p53-MDM2 interaction than this compound.[2][7][8]
Comparative Efficacy Data
The differential activity of Nutlin-3a and this compound has been demonstrated across various experimental assays. This compound consistently fails to elicit the cellular responses observed with Nutlin-3a treatment, confirming its suitability as a negative control.
| Parameter | Nutlin-3a | This compound | Fold Difference | Reference |
| MDM2 Binding Affinity (IC₅₀) | ~90 nM | ~13.6 µM | ~150x | [3][5] |
| Effect on Cell Proliferation | Potent inhibition | No significant effect | >100x | [6] |
| Induction of p21 (p53 target) | Significant induction | No significant induction | >50x | [6][8] |
| Induction of Apoptosis | Significant induction | No measurable induction | >50x | [6][7] |
Experimental Validation Protocols
To validate this compound as a negative control in your experimental system, the following protocols are recommended.
Cell Viability / Proliferation Assay
Objective: To compare the anti-proliferative effects of Nutlin-3a and this compound on a cancer cell line with wild-type p53 (e.g., HCT116, SJSA-1).
Methodology:
-
Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Treat cells with a serial dilution of Nutlin-3a and this compound (e.g., 0.1 to 20 µM) or DMSO as a vehicle control.
-
Incubate the cells for 48-72 hours.
-
Assess cell viability using a standard method such as MTT, MTS (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay), or a fluorescence-based assay (e.g., CyQUANT).
-
Measure absorbance or fluorescence according to the manufacturer's protocol.
-
Calculate the percentage of cell viability relative to the DMSO control and plot dose-response curves to determine IC₅₀ values.
Expected Outcome: Nutlin-3a will show a dose-dependent decrease in cell viability, while this compound will have a minimal effect, even at the highest concentrations tested.[6]
Western Blot Analysis for p53 Pathway Activation
Objective: To assess the stabilization of p53 and the induction of its downstream target, p21, following treatment with Nutlin-3a versus this compound.
Methodology:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with a fixed concentration of Nutlin-3a (e.g., 10 µM), this compound (e.g., 10 µM), and DMSO for 8-24 hours.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against p53, p21, and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Expected Outcome: Treatment with Nutlin-3a will lead to a marked accumulation of p53 and p21 proteins, whereas this compound-treated cells will show protein levels comparable to the DMSO control.[8]
Apoptosis Assay by Flow Cytometry
Objective: To quantify the induction of apoptosis by Nutlin-3a and confirm the lack of induction by this compound.
Methodology:
-
Seed and treat cells as described for the Western blot analysis, typically for 24 to 48 hours.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cells according to the manufacturer's protocol.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the samples by flow cytometry within 1 hour.
Expected Outcome: The cell population treated with Nutlin-3a will show a significant increase in the percentage of Annexin V-positive cells (indicating apoptosis) compared to the DMSO control. The this compound treated population should not show a measurable increase in apoptosis.[6]
Conclusion
The stark difference in biological activity between Nutlin-3a and its enantiomer this compound is rooted in the stereospecific nature of the MDM2 p53-binding pocket. Extensive experimental evidence confirms that this compound lacks the ability to significantly inhibit the p53-MDM2 interaction and consequently does not activate the p53 pathway. This makes this compound an essential and highly reliable true negative control for ensuring that the observed cellular effects in experiments are specifically due to the on-target activity of Nutlin-3a.
References
- 1. On the origin of the stereoselective affinity of Nutlin-3 geometrical isomers for the MDM2 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Pharmacologic activation of p53 by small-molecule MDM2 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pnas.org [pnas.org]
- 7. Inhibition of p53-murine double minute 2 interaction by nutlin-3A stabilizes p53 and induces cell cycle arrest and apoptosis in Hodgkin lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nutlin-3a Activates p53 to Both Down-regulate Inhibitor of Growth 2 and Up-regulate mir-34a, mir-34b, and mir-34c Expression, and Induce Senescence - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: Nutlin-3b vs. siRNA Knockdown for MDM2 Inhibition
For researchers investigating the p53 signaling pathway, modulating the key negative regulator MDM2 is a common and critical experimental approach. Two widely used techniques to achieve this are the application of the small molecule Nutlin-3b and the use of small interfering RNA (siRNA) for MDM2 knockdown. This guide provides a comprehensive comparison of these two methodologies, offering insights into their mechanisms, experimental considerations, and potential outcomes to aid researchers in selecting the most appropriate tool for their studies.
Mechanism of Action: A Tale of Two Approaches
While both this compound and MDM2 siRNA aim to disrupt MDM2 function, they operate through fundamentally different mechanisms.
This compound , as the biologically inactive enantiomer of the potent MDM2 inhibitor Nutlin-3a, serves as an essential negative control in experiments. Nutlin-3a itself is a cis-imidazoline analog that competitively binds to the p53-binding pocket of MDM2, preventing the p53-MDM2 interaction. This inhibition stabilizes p53, leading to its accumulation and the activation of downstream pathways that can result in cell cycle arrest or apoptosis.[1][2] this compound, due to its stereochemistry, exhibits a significantly lower affinity for MDM2, approximately 150 times less potent than Nutlin-3a, and is therefore not expected to significantly inhibit the p53-MDM2 interaction at typical experimental concentrations.[3] Any observed cellular effects of this compound may be indicative of off-target or p53-independent activities.
siRNA-mediated knockdown of MDM2 , in contrast, directly targets the MDM2 messenger RNA (mRNA) for degradation. This post-transcriptional gene silencing prevents the translation of MDM2 protein. The resulting decrease in cellular MDM2 levels alleviates the negative regulation of p53, leading to its stabilization and the activation of its downstream targets.[4] This approach offers a direct way to assess the consequences of reduced MDM2 expression.
Performance Comparison: Efficacy and Specificity
The choice between this compound and MDM2 siRNA often depends on the specific experimental question and desired outcome. The following tables summarize key quantitative parameters for each method, collated from various studies. It is important to note that direct head-to-head comparisons in the same cell line and under identical conditions are limited in the literature.
| Parameter | This compound | siRNA Knockdown of MDM2 | Source(s) |
| Target | MDM2 protein (p53-binding pocket) | MDM2 mRNA | [1][4] |
| Mechanism | Competitive inhibition (as a negative control) | RNA interference | [3][4] |
| Typical Concentration | 1-10 µM (as a control) | 10-100 nM | [5][6] |
| Time to Effect | Hours (for active Nutlin-3a) | 24-72 hours | [6][7] |
Table 1: General Comparison of this compound and MDM2 siRNA
| Downstream Effect | Nutlin-3a (Active Compound) | siRNA Knockdown of MDM2 | Source(s) |
| MDM2 Protein Level | No direct reduction; may increase due to p53-mediated feedback | Significant reduction (typically >70%) | [2][4] |
| p53 Protein Level | Significant increase | Significant increase | [1][4] |
| p21 Protein Level | Significant increase | Significant increase | [1][4] |
| Apoptosis Induction | Cell-type dependent | Cell-type dependent | [1][4] |
| Cell Cycle Arrest | G1 and G2/M arrest | G1 arrest | [1][4] |
Table 2: Comparative Effects on the p53 Pathway
Experimental Protocols: A Step-by-Step Guide
Detailed and consistent experimental protocols are crucial for reproducible results. Below are generalized protocols for the use of this compound and MDM2 siRNA in cell culture.
This compound Treatment Protocol
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase (typically 50-70% confluency) at the time of treatment.
-
Reagent Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Further dilute the stock solution in a complete cell culture medium to the desired final concentration (e.g., 1-10 µM).
-
Cell Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the appropriate concentration of this compound. A vehicle control (e.g., DMSO) should be run in parallel.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.
-
Washout (Optional): To assess the reversibility of any observed effects, the this compound-containing medium can be removed, and the cells washed with sterile PBS before adding fresh, drug-free medium.[8]
-
Analysis: Harvest cells for downstream analysis, such as Western blotting for protein expression or flow cytometry for cell cycle analysis.
siRNA Knockdown of MDM2 Protocol
-
Cell Seeding: Plate cells 24 hours prior to transfection to achieve 60-80% confluency at the time of transfection. Use antibiotic-free medium.[9]
-
siRNA Preparation: Dilute the MDM2 siRNA and a non-targeting control siRNA to the desired concentration (e.g., 20 µM stock) using the provided buffer.
-
Transfection Complex Formation:
-
In separate tubes, dilute the siRNA and a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) in a serum-free medium (e.g., Opti-MEM).[10]
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 5-20 minutes to allow for the formation of siRNA-lipid complexes.[10]
-
-
Transfection: Add the transfection complexes to the cells in fresh, complete medium.
-
Incubation: Incubate the cells for 24-72 hours to allow for MDM2 mRNA degradation and subsequent protein depletion.
-
Analysis: Harvest cells for analysis. It is recommended to assess knockdown efficiency at both the mRNA (qRT-PCR) and protein (Western blot) levels.
Visualizing the Pathways and Workflows
To better understand the processes involved, the following diagrams illustrate the signaling pathways and experimental workflows.
References
- 1. Inhibition of p53-murine double minute 2 interaction by nutlin-3A stabilizes p53 and induces cell cycle arrest and apoptosis in Hodgkin lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nutlin-3 preferentially sensitises wild-type p53-expressing cancer cells to DR5-selective TRAIL over rhTRAIL - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. embopress.org [embopress.org]
- 5. researchgate.net [researchgate.net]
- 6. Knockdown of Target Genes by siRNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nutlin‐3a selects for cells harbouring TP 53 mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scbt.com [scbt.com]
- 10. youtube.com [youtube.com]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Nutlin-3b
For researchers and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Nutlin-3b, a p53/MDM2 inhibitor, to maintain a safe laboratory environment and comply with regulations. Adherence to these protocols is critical due to the compound's potential health and environmental hazards.
Key Safety and Hazard Information
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] The following table summarizes the key hazard information as outlined in the Safety Data Sheet (SDS).
| Hazard Classification | GHS Code | Precautionary Statement |
| Acute toxicity, Oral (Category 4) | H302 | Harmful if swallowed. |
| Acute aquatic toxicity (Category 1) | H400 | Very toxic to aquatic life. |
| Chronic aquatic toxicity (Category 1) | H410 | Very toxic to aquatic life with long lasting effects.[1] |
Step-by-Step Disposal Protocol for this compound
This protocol outlines the necessary steps for the safe disposal of this compound and associated contaminated materials.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, when handling this compound.
2. Waste Segregation:
-
Solid Waste:
-
Unused or expired this compound powder should be disposed of in its original container or a clearly labeled, sealed container for hazardous chemical waste.
-
Contaminated solid waste, such as pipette tips, weigh boats, and gloves, must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a dedicated, sealed, and clearly labeled hazardous liquid waste container.
-
Do not pour this compound solutions down the drain. This is crucial to prevent environmental contamination, as the compound is very toxic to aquatic life.[1]
-
3. Waste Container Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols (e.g., skull and crossbones for acute toxicity, dead tree and fish for environmental hazard).
4. Storage of Waste:
-
Store hazardous waste containers in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.
5. Disposal Procedure:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Follow all institutional, local, and national regulations for hazardous waste disposal. The SDS for this compound explicitly states to "Dispose of contents/ container to an approved waste disposal plant."[1]
6. Spillage:
-
In the event of a spill, collect the spillage and dispose of it as hazardous waste.[1]
-
Wash the affected area thoroughly after handling any spills.[1]
Experimental Workflow for this compound Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound and associated materials in a laboratory setting.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Nutlin-3B
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of Nutlin-3B, a small molecule inhibitor of the p53/MDM2 interaction. Adherence to these protocols is critical for minimizing exposure risks and ensuring the integrity of your research.
Immediate Safety and Handling Protocols
This compound is classified as having acute oral toxicity and is harmful to aquatic life with long-lasting effects.[1] Therefore, stringent adherence to safety protocols is mandatory. The following table summarizes the required personal protective equipment (PPE) and handling procedures.
| Category | Requirement | Details |
| Engineering Controls | Ventilated Area | Always handle this compound in a well-ventilated laboratory or under a chemical fume hood to minimize inhalation exposure.[1] |
| Personal Protective Equipment (PPE) | Eye Protection | Wear chemical safety goggles or a face shield to protect against splashes. |
| Hand Protection | Wear nitrile or other chemically resistant gloves. Double gloving is recommended for any direct handling of the solid compound or concentrated solutions. | |
| Body Protection | A standard laboratory coat is required. For procedures with a higher risk of splashing, a chemically resistant apron or gown should be worn over the lab coat. | |
| Respiratory Protection | For routine handling in a well-ventilated area, respiratory protection is not typically required. If there is a risk of aerosolization or handling outside of a ventilated enclosure, a NIOSH-approved respirator is necessary. | |
| Handling Procedures | General | Avoid all direct contact with the skin, eyes, and clothing. Do not breathe dust or aerosols.[1] |
| Weighing | Weigh solid this compound in a fume hood or a balance enclosure to prevent the dispersal of fine powder. | |
| Solution Preparation | Prepare solutions in a fume hood. Add the solvent to the solid slowly to avoid splashing. | |
| Spills | In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and follow your institution's emergency procedures. |
Operational Plan: Step-by-Step Guidance for Handling this compound
-
Preparation:
-
Ensure all necessary PPE is available and in good condition.
-
Verify that the chemical fume hood is functioning correctly.
-
Prepare all necessary equipment and reagents before handling the compound.
-
-
Handling:
-
Don the appropriate PPE as outlined in the table above.
-
When weighing the solid, use an anti-static weigh paper or boat.
-
When preparing solutions, add the solvent to the pre-weighed this compound.
-
Clearly label all containers with the compound name, concentration, and date.
-
-
Storage:
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Solid this compound | Collect in a clearly labeled, sealed container for hazardous waste. |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated hazardous waste container. |
| Liquid Waste (e.g., unused solutions) | Collect in a sealed, labeled container for hazardous liquid waste. Do not pour down the drain. |
| Contaminated PPE | Dispose of as hazardous waste in accordance with your institution's guidelines. |
This compound and the p53 Signaling Pathway
This compound is an inhibitor of the interaction between the tumor suppressor protein p53 and its negative regulator, MDM2.[2] Under normal cellular conditions, MDM2 binds to p53, targeting it for degradation. In the presence of cellular stress, such as DNA damage, this interaction is disrupted, allowing p53 levels to rise and initiate downstream cellular processes like cell cycle arrest and apoptosis to prevent the proliferation of damaged cells. This compound mimics this disruption, leading to the activation of the p53 pathway.
This guide is intended to provide a foundation for the safe handling of this compound. Always consult your institution's specific safety protocols and the manufacturer's Safety Data Sheet (SDS) for the most detailed and up-to-date information. By prioritizing safety, you can protect yourself and your colleagues while advancing your critical research.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
